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  • Product: Fmoc-allo-O-methyl-D-Thr
  • CAS: 1279032-75-5

Core Science & Biosynthesis

Foundational

Fmoc-allo-O-methyl-D-Thr: A Technical Guide to Physicochemical Properties and Advanced Solid-Phase Peptide Synthesis (SPPS) Workflows

Executive Summary The engineering of next-generation peptide therapeutics—such as macrocycles, depsipeptides, and antimicrobial agents—relies heavily on the incorporation of non-canonical amino acids to overcome the inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of next-generation peptide therapeutics—such as macrocycles, depsipeptides, and antimicrobial agents—relies heavily on the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides. Fmoc-allo-O-methyl-D-Thr (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-D-allothreonine) is a highly specialized building block designed for this exact purpose. By combining a D-allo stereocenter with an O-methylated side chain and standard Fmoc protection, this molecule provides researchers with a powerful tool to enforce conformational constraints, enhance lipophilicity, and confer absolute resistance to endogenous L-proteases.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and field-proven SPPS protocols required to successfully incorporate this sterically hindered amino acid into complex peptide sequences.

Physicochemical Properties & Molecular Identity

Understanding the baseline physical parameters of Fmoc-allo-O-methyl-D-Thr is critical for optimizing solvation and coupling conditions during automated or manual synthesis 1[1].

PropertySpecification
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-D-allothreonine
CAS Number 1279032-75-5
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Stereochemistry (2R, 3R) Configuration
Protecting Group Fmoc (Base-labile)
Side-Chain Modification O-Methyl Ether (Acid-stable)
Purity ≥ 97.0% - 98.0% (HPLC)

Mechanistic Advantages in Peptide Engineering

The strategic incorporation of Fmoc-allo-O-methyl-D-Thr into a peptide backbone is driven by two distinct structural modifications, each providing a specific pharmacokinetic or pharmacodynamic advantage 2[2].

Proteolytic Resistance via D-allo Stereochemistry

Endogenous proteases exhibit strict stereoselectivity, rapidly degrading peptides composed of natural L-amino acids. The (2R, 3R) D-allo configuration fundamentally alters the spatial trajectory of the peptide backbone and side chain. This non-natural geometry prevents the peptide from fitting into the active sites of standard proteases, drastically extending the in vivo half-life of the therapeutic agent.

Lipophilicity and Conformational Restriction via O-Methylation

Native threonine contains a β -hydroxyl group that acts as both a hydrogen bond donor and acceptor. By masking this hydroxyl group as a methyl ether, the overall lipophilicity of the residue increases. This modification reduces the desolvation penalty required for the peptide to cross lipid bilayers, thereby improving cellular membrane permeability. Furthermore, the removal of the hydrogen bond donor disrupts unwanted intramolecular hydrogen bonding, forcing the peptide into specific, restricted conformations (such as β -turns) that can enhance target binding affinity.

Mechanistic_Pathway Core Fmoc-allo-O-methyl-D-Thr Incorporation D_allo D-allo Stereocenter (2R, 3R Configuration) Core->D_allo O_Me O-Methylation (β-Methoxy Group) Core->O_Me Protease Evasion of Endogenous L-Proteases D_allo->Protease H_Bond Disruption of Intramolecular Hydrogen Bonding O_Me->H_Bond Lipid Increased Lipophilicity & Conformational Restriction O_Me->Lipid Stability Enhanced In Vivo Proteolytic Stability Protease->Stability H_Bond->Lipid Perm Improved Cellular Membrane Permeability Lipid->Perm

Mechanistic advantages of D-allo stereochemistry and O-methylation in peptides.

Experimental Workflows: Self-Validating SPPS Protocols

The incorporation of allo-threonine derivatives introduces significant 3[3] during Solid-Phase Peptide Synthesis (SPPS). The combination of the β -branched structure and the bulky O-methyl ether makes the α -amine less accessible for subsequent acylations, and the activated carboxylic acid less reactive.

To ensure trustworthiness and high yields, the following protocol is designed as a self-validating system . It utilizes highly reactive uronium salts 4[4] and mandates intermediate analytical checks before progression.

Protocol 1: Sterically Hindered Coupling Methodology

Causality Check: Standard coupling reagents (e.g., HBTU) are insufficient for this residue and will result in deletion sequences. HATU is selected because the nitrogen atom at the 7-position of the benzotriazole ring exerts a neighboring group effect, drastically accelerating the coupling of sterically hindered amines.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Primary Coupling (HATU/DIEA):

    • Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-allo-O-methyl-D-Thr and 3.0 equivalents of HATU in a minimal volume of DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow 2 minutes for pre-activation.

    • Add the activated mixture to the resin and agitate at room temperature for 120 minutes (extended coupling time).

  • System Validation (The Checkpoint): Perform a Kaiser test on a micro-cleaved resin sample.

    • If Negative (Colorless/Yellow): Coupling is complete. Proceed to Step 6.

    • If Positive (Blue): Coupling is incomplete due to steric bulk. Proceed to Step 5.

  • Orthogonal Re-Coupling (DIC/Oxyma): If validation fails, do not repeat HATU. Instead, perform a second coupling using 3.0 eq of DIC and 3.0 eq of Oxyma Pure in DMF for 60 minutes. This changes the activation intermediate (forming an active ester via a different mechanistic pathway), bypassing specific steric clashes that caused the first failure.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes to permanently cap any unreacted amines. This ensures that any failed couplings do not propagate as deletion sequences, simplifying final HPLC purification.

Protocol 2: Cleavage and Deprotection

Unlike standard O-tert-butyl (O-tBu) protecting groups used on natural threonine, the O-methyl ether is completely stable to standard acidic cleavage conditions .

  • Global Cleavage: Treat the dried resin with a standard TFA cocktail (e.g., TFA/TIPS/H₂O at a ratio of 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. The resulting peptide will retain the crucial O-methyl modification while all other standard acid-labile protecting groups are removed.

SPPS_Workflow Resin Peptidyl-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling Phase Fmoc-allo-O-methyl-D-Thr HATU / DIEA (120 min) Deprotect->Couple Validate Validation (Kaiser Test / LC-MS) Couple->Validate Check Conversion ReCouple Double Coupling DIC / Oxyma Pure (60 min) Validate->ReCouple If Positive (Incomplete) Cap Capping (Ac2O / Pyridine) Validate->Cap If Negative (Complete) ReCouple->Cap Cleave Global Cleavage (TFA / TIPS / H2O) Cap->Cleave Post-Elongation

Step-by-step SPPS workflow for sterically hindered Fmoc-allo-O-methyl-D-Thr.

References

  • Chemsrc . "Fmoc-allo-O-methyl-D-Thr | CAS#:1279032-75-5". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . "Developing Equipotent Teixobactin Analogues against Drug-Resistant Bacteria and Discovering a Hydrophobic Interaction between Lipid II and Teixobactin". Available at:[Link]

Sources

Exploratory

Characterization and Synthetic Utility of Fmoc-allo-O-methyl-D-Thr in Advanced Peptide Drug Design

Executive Summary The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, aimed at overcoming the inherent limitations of natural peptides, such as poor membrane permeability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, aimed at overcoming the inherent limitations of natural peptides, such as poor membrane permeability and rapid proteolytic degradation[1]. Fmoc-allo-O-methyl-D-Thr (CAS: 1279032-75-5) is a highly specialized, synthetically modified building block[2]. Featuring a D-allo stereocenter (2R, 3R) and an O-methylated side chain, this unnatural amino acid introduces specific steric, electronic, and conformational constraints[3].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a structural variant, but as a functional tool. This whitepaper provides an in-depth technical guide on the physicochemical causality, conformational impact, and self-validating experimental protocols required to successfully integrate Fmoc-allo-O-methyl-D-Thr into advanced peptide workflows.

Structural Causality & Physicochemical Profiling

The utility of Fmoc-allo-O-methyl-D-Thr is rooted in its precise stereochemical and functional group modifications. Standard L-Threonine possesses a (2S, 3R) configuration. In contrast, D-allo-Threonine utilizes a (2R, 3R) configuration[3].

The Mechanistic Impact of O-Methylation

Replacing the polar hydroxyl group (-OH) of threonine with a methoxy group (-OCH3) fundamentally alters the residue's behavior:

  • Elimination of Hydrogen Bond Donors: The O-methyl group removes the side-chain's ability to act as an H-bond donor, which can force the peptide backbone into alternative hydrogen-bonding networks, often stabilizing specific secondary structures like turn conformations[4].

  • Increased Lipophilicity: The nonpolar methyl group significantly increases the overall hydrophobicity of the peptide[5]. This is a critical adaptation for improving the passive membrane permeability of peptide drugs, aligning them closer to Lipinski’s rules[6].

  • Proteolytic Shielding: The combination of the unnatural D-configuration and the steric bulk of the methoxy ether linkage creates profound steric hindrance, rendering the adjacent peptide bonds virtually invisible to endogenous L-stereoselective proteases[1].

Quantitative Data: Comparative Physicochemical Properties

To facilitate rational drug design, the following table summarizes the causal shifts in physicochemical properties when transitioning from canonical L-Threonine to allo-O-methyl-D-Threonine.

PropertyL-Threonine (Canonical)D-ThreonineFmoc-allo-O-methyl-D-Thr
Stereochemistry (2S, 3R)(2R, 3S)(2R, 3R)
Molecular Weight 119.12 Da (Free AA)119.12 Da (Free AA)355.38 Da (Fmoc-protected)[7]
Side-Chain H-Bond Donors 110[8]
Relative Hydrophobicity LowLowHigh (+14 Da mass shift, -CH2- addition)[5]
Protease Susceptibility HighLowExtremely Low (Steric + Stereochemical block)[1]
Primary Application Native protein synthesisChiral inversion studiesGPCR ligands, Cyclic depsipeptides, Permeability enhancement[1][4]

Conformational and Pharmacokinetic Signaling

The introduction of Fmoc-allo-O-methyl-D-Thr is not a silent substitution; it actively dictates the pharmacokinetic fate of the peptide. In the development of Protease-Activated Receptor 2 (PAR2) modulators, O-methylated threonine acts as a bioisostere for isoleucine, maintaining a similar space-filling volume while probing the hydrophobic pocket of the receptor[4].

The diagram below illustrates the causal pathway from the structural modification of the amino acid to the macroscopic biological consequences.

Mech M1 O-Methylation of D-allo-Threonine M2 Loss of H-Bond Donor (OH -> OCH3) M1->M2 M3 Increased Steric Bulk & Lipophilicity M1->M3 M4 Conformational Constraint (Trans-amide preference) M2->M4 M3->M4 M5 Enhanced Membrane Permeability M3->M5 M6 Proteolytic Resistance (In vivo stability) M4->M6 M5->M6

Fig 1: Mechanistic pathway from O-methylation to enhanced pharmacokinetic stability.

Self-Validating Experimental Protocols

Working with sterically hindered, unnatural amino acids requires robust, self-validating methodologies. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail due to the steric bulk of the beta-branched, O-methylated side chain.

Protocol A: Microwave-Assisted SPPS Incorporation

To overcome the activation energy barrier imposed by the allo-O-methyl configuration, highly reactive coupling reagents (e.g., HATU) must be paired with thermal energy.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x). Validation: The ether linkage of the O-methyl group is stable to these basic conditions[5].

  • Activation: Dissolve 4.0 equivalents of Fmoc-allo-O-methyl-D-Thr and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents.

    • Causality Check: If the beads turn blue (positive for free amines), the steric hindrance prevented complete coupling. Proceed to a secondary coupling using DIC/Oxyma at 75°C for 20 minutes to bypass HATU-related guanidinylation side-reactions.

    • If the beads remain yellow (negative), proceed to the next cycle.

G N1 Fmoc-allo-O-Me-D-Thr Coupling N2 Activation (HATU/DIEA) N1->N2 N3 Primary Coupling (Microwave, 75°C) N2->N3 N4 Kaiser Test (Self-Validation) N3->N4 N5 Positive (Blue) Steric Hindrance N4->N5 Unreacted Amines N6 Negative (Yellow) Complete N4->N6 Fully Coupled N7 Secondary Coupling (DIC/Oxyma, 75°C) N5->N7 N8 Proceed to Next Fmoc Deprotection N6->N8 N7->N4

Fig 2: Self-validating SPPS workflow for sterically hindered amino acids.

Protocol B: RP-HPLC Purification and LC-MS/MS Characterization

The incorporation of O-methyl-D-allo-Thr drastically shifts the chromatographic and mass spectrometric profile of the peptide[5].

Step-by-Step Methodology:

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The O-methyl ether is highly stable under these strongly acidic conditions[5].

  • RP-HPLC Troubleshooting: Because the nonpolar methyl group increases overall hydrophobicity, expect a significantly longer retention time compared to the unmethylated peptide[5].

    • Adjustment: Increase the initial %B (Acetonitrile) in your gradient or use a shallower gradient (e.g., 20-50% B over 30 minutes) to elute the highly hydrophobic sequence.

  • MS/MS Diagnostic Validation: Perform High-Resolution Mass Spectrometry (HRMS).

    • Intact Mass: Confirm a +14 Da mass shift relative to the canonical threonine-containing peptide[5].

    • Fragmentation Causality: During collision-induced dissociation (CID), look for a diagnostic neutral loss of methanol (32 Da) from the precursor or specific b/y-ions, which definitively confirms the presence and location of the O-methylated side chain[5].

References

  • Chemsrc. "Fmoc-allo-O-methyl-D-Thr | CAS#:1279032-75-5". Chemsrc.com. Available at:[Link]

  • 3B Scientific Corporation. "Fmoc-allo-O-methyl-D-Thr. Catalog No: 3B3-017128". 3bsc.com. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "PAR2 Modulators Derived from GB88". Acs.org. Available at:[Link]

  • National Institutes of Health (NIH). "Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies". Nih.gov. Available at:[Link]

  • University of Queensland eSpace. "Novel Agonists & Antagonists for Protease-Activated Receptor 2 and C3a Receptor". Uq.edu.au. Available at:[Link]

Sources

Foundational

Fmoc-allo-O-methyl-D-Thr CAS number and supplier

Engineering Peptidomimetics: A Technical Guide to Fmoc-allo-O-methyl-D-Thr (CAS 1279032-75-5) Executive Summary & Mechanistic Significance The incorporation of unnatural amino acids into peptide backbones is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptidomimetics: A Technical Guide to Fmoc-allo-O-methyl-D-Thr (CAS 1279032-75-5)

Executive Summary & Mechanistic Significance

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development. Fmoc-allo-O-methyl-D-Thr (CAS: 1279032-75-5) is a highly specialized, sterically hindered building block designed to impart severe conformational constraints and enhance the pharmacokinetic profiles of peptidomimetics[1].

By utilizing the D-allo stereochemistry, researchers can invert standard local dihedral angles ( ϕ , ψ ), effectively disrupting native α -helices or stabilizing specific β -turn motifs. Furthermore, the O -methylation of the side-chain hydroxyl group eliminates a hydrogen-bond donor while retaining a hydrogen-bond acceptor. This subtle electronic modification significantly increases the overall lipophilicity of the peptide, promoting blood-brain barrier (BBB) penetration and conferring absolute resistance to proteolytic degradation by endogenous serine/threonine kinases.

Physicochemical Profiling

Accurate mass and structural validation are critical before initiating Solid-Phase Peptide Synthesis (SPPS). The following data synthesizes the core properties of Fmoc-allo-O-methyl-D-Thr based on verified commercial analytics[2][3].

PropertySpecification
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-D-allothreonine
CAS Number 1279032-75-5
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Stereochemistry D-allo (2R, 3R)
Standard Purity 97.0% (HPLC)
Appearance White to off-white powder

Global Supplier Landscape & Sourcing Strategy

Securing high-purity Fmoc-allo-O-methyl-D-Thr is paramount; trace enantiomeric impurities can lead to diastereomeric peptide mixtures that are nearly impossible to resolve via preparative HPLC. The following suppliers have been verified to stock this specific CAS number:

SupplierCatalog / ReferencePurity StandardLink
EvitaChem EVT-14217710 (Stock)>98%1[1]
BLDpharm BD01803284>97%2[2]
Amatek Chemical NA-570197%3[3]

Expert Insight: When sourcing, always request a Certificate of Analysis (CoA) featuring chiral HPLC traces to confirm the absolute D-allo configuration, as epimerization during the supplier's upstream synthesis is a common failure point.

Advanced SPPS Protocol: Coupling Sterically Hindered Amino Acids

Coupling 2[2] presents a significant thermodynamic challenge. The β -carbon is fully substituted (branched with a methyl group and a methoxy ether), creating immense steric bulk that shields the activated carbonyl from nucleophilic attack by the resin-bound amine.

To overcome this, standard coupling reagents (e.g., HBTU/HOBt) are insufficient. The protocol below utilizes HATU to accelerate aminolysis, integrated with a self-validating feedback loop.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of Dimethylformamide (DMF) for 15 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, maximizing the exposure of reactive amine sites to the solvent interface.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 10 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Causality: Piperidine acts as a mild base to cleave the base-labile Fmoc protecting group via an E1cB mechanism, liberating the primary amine for the next coupling.

Step 3: Pre-Activation of Fmoc-allo-O-methyl-D-Thr

  • Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-allo-O-methyl-D-Thr and 0.39 mmol (3.9 equivalents) of HATU in minimal DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.

  • Causality: Using slightly less HATU than the amino acid prevents the capping of the resin-bound amine by unreacted uronium species. DIPEA drives the formation of the highly reactive 7-azabenzotriazole active ester.

Step 4: Coupling Reaction

  • Action: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours. (Alternatively, apply microwave heating at 75°C for 10 minutes).

  • Causality: The extended time or thermal energy is strictly required to overcome the activation energy barrier imposed by the β -branched, O -methylated side chain.

Step 5: Self-Validating Check (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

  • Causality: This acts as a binary quality control. A colorless/yellow result indicates complete coupling. A blue result indicates unreacted amines, mandating a repeat of Steps 3 and 4 (Double Coupling) before proceeding.

Process Visualization

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Activation (Fmoc-AA + HATU/DIPEA) N2->N3 N4 4. Coupling Reaction (2-3 Hours, RT) N3->N4 N5 5. Kaiser Test (Validation Check) N4->N5 N5->N3 Positive (Incomplete) N6 6. Cleavage / Next Cycle N5->N6 Negative (Complete)

SPPS Workflow for Sterically Hindered Fmoc-allo-O-methyl-D-Thr Incorporation

References

Sources

Exploratory

Comprehensive Analytical Guide: Purity and Analysis of Fmoc-allo-O-methyl-D-Thr

Executive Summary In the realm of solid-phase peptide synthesis (SPPS), the integrity of the final therapeutic peptide or macrocycle is inextricably linked to the quality of its starting materials. Fmoc-allo-O-methyl-D-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of solid-phase peptide synthesis (SPPS), the integrity of the final therapeutic peptide or macrocycle is inextricably linked to the quality of its starting materials. Fmoc-allo-O-methyl-D-Thr (CAS#: 1279032-75-5) is a specialized, non-proteinogenic amino acid building block characterized by its (2R, 3R) stereocenters and an O-methylated side chain. Because it contains two chiral centers and requires multi-step synthesis, it is highly susceptible to epimerization, incomplete side-chain alkylation, and Fmoc-related byproducts.

This whitepaper provides an in-depth, self-validating analytical framework for researchers and drug development professionals to rigorously assess the chemical and stereoisomeric purity of Fmoc-allo-O-methyl-D-Thr.

The Causality of Impurities: Mechanistic Origins

To design an effective analytical strategy, one must first understand the mechanistic origins of potential impurities. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often yields a deceptive "99% purity" because it cannot resolve co-eluting enantiomers or invisible capping agents [1][1].

  • Diastereomers and Enantiomers: The base-catalyzed conditions used during Fmoc protection can lead to epimerization at the alpha-carbon, generating the D-threo, L-allo, or L-threo isomers. Even 0.5% of an enantiomeric impurity will drastically reduce the yield of a target peptide due to the formation of difficult-to-separate diastereomeric peptide sequences .

  • Des-methyl Impurities (Fmoc-allo-D-Thr-OH): Incomplete O-methylation leaves a reactive hydroxyl group. During SPPS, this unprotected side chain can undergo unwanted branching or esterification.

  • Fmoc-Dipeptides: Formed by over-coupling during the introduction of the Fmoc group. These cause the insertion of extra amino acid residues in the final peptide sequence [1][1].

  • Acetic Acid: A highly reactive, low-molecular-weight impurity that is invisible to UV-based HPLC. It acts as a potent capping agent, prematurely terminating peptide chain elongation .

ImpurityPathways Synthesis Fmoc-allo-O-methyl-D-Thr Synthesis IncompleteFmoc Incomplete Fmoc Protection Synthesis->IncompleteFmoc Epimerization Base-Catalyzed Epimerization Synthesis->Epimerization IncompleteMethyl Incomplete O-Methylation Synthesis->IncompleteMethyl OverCoupling Fmoc Over-coupling Synthesis->OverCoupling FreeAA Free Amino Acid (Causes Double Insertions) IncompleteFmoc->FreeAA Diastereomers D-threo / L-allo Isomers (Causes Diastereomeric Peptides) Epimerization->Diastereomers DesMethyl Fmoc-allo-D-Thr-OH (Causes Side-Chain Reactions) IncompleteMethyl->DesMethyl Dipeptide Fmoc-Dipeptides (Causes Extra Residues) OverCoupling->Dipeptide

Caption: Logical relationship of synthesis steps to specific impurities in Fmoc-allo-O-methyl-D-Thr.

Quantitative Data Summaries

To ensure robust SPPS outcomes, Fmoc-allo-O-methyl-D-Thr must meet stringent acceptance criteria. The following tables summarize the quantitative limits and the optimized chromatographic parameters required to achieve them.

Table 1: Critical Impurity Limits for Fmoc-allo-O-methyl-D-Thr
Impurity CategorySpecific ImpurityAnalytical MethodAcceptance Criteria
Enantiomeric L-allo-O-methyl-ThrChiral HPLC≤ 0.2%
Diastereomeric D-threo / L-threo isomersChiral HPLC≤ 0.2%
Chemical Fmoc-allo-D-Thr-OH (Des-methyl)RP-HPLC≤ 0.5%
Chemical Fmoc-DipeptidesRP-HPLC≤ 0.1%
Chemical Free Amino AcidsRP-HPLC / GC≤ 0.2%
Volatile Acetic AcidGC-MS / NMR≤ 0.02%
Table 2: RP-HPLC vs. Chiral HPLC Method Parameters
ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Stereoisomeric Purity)
Column C18 (3 µm, 4.6 × 150 mm)Polysaccharide CSP (e.g., Lux Cellulose-2)
Mobile Phase A 0.1% TFA in WaterAcetonitrile / Water (60:40 v/v)
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA (Isocratic)
Gradient 5% to 95% B over 20 minN/A (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 265 nmUV at 220 nm

Self-Validating Experimental Protocols

Protocol A: Chemical Purity Assessment via RP-HPLC

Causality of Design: Standard C18 columns separate compounds based on hydrophobicity. A linear gradient from 5% to 95% acetonitrile ensures that highly polar impurities (free amino acids) elute early, while highly hydrophobic impurities (Fmoc-dipeptides) elute late [2][2]. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, quantifiable peaks. Detection at 265 nm is specific to the fluorenyl ring of the Fmoc group, providing a flat baseline devoid of solvent interference [1][1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Fmoc-allo-O-methyl-D-Thr in Mobile Phase B (Acetonitrile) to a concentration of 1.0 mg/mL. Sonicate for 2 minutes to ensure complete dissolution.

  • System Equilibration: Equilibrate the C18 column at 30°C with 5% Mobile Phase B for 15 minutes until the baseline stabilizes.

  • Self-Validation Check (Blank): Inject 10 µL of the sample diluent. Acceptance Criteria: No ghost peaks > 0.05% of the expected main peak area.

  • Sample Injection: Inject 10 µL of the prepared sample. Run the linear gradient (5% to 95% B) over 20 minutes.

  • Data Integration: Integrate all peaks at 220 nm and 265 nm. Calculate chemical purity by dividing the main peak area by the total peak area.

Protocol B: Stereoisomeric Purity Assessment via Chiral HPLC

Causality of Design: Standard RP-HPLC cannot resolve the (2R, 3R) isomer from its (2S, 3S) enantiomer or (2R, 3S) diastereomer. Polysaccharide-based chiral stationary phases (CSPs), such as Lux Cellulose-2 or CHIRALPAK IC, provide chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's chiral cavities [3][3]. The use of an isocratic Acetonitrile/Water mixture with 0.1% TFA optimizes these π–π interactions while maintaining the analyte in its neutral state [4][4].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed standard containing 0.1 mg/mL each of Fmoc-allo-O-methyl-D-Thr, its L-allo enantiomer, and its threo diastereomers.

  • System Equilibration: Flush the chiral column with the isocratic mobile phase (60:40 Acetonitrile/Water + 0.1% TFA) at 1.0 mL/min for 30 minutes.

  • Self-Validation Check (Resolution): Inject 10 µL of the mixed standard. Acceptance Criteria: The resolution factor ( Rs​ ) between the D-allo peak and the closest eluting stereoisomer must be > 1.5 (baseline resolution).

  • Sample Injection: Inject 10 µL of the 1.0 mg/mL sample batch.

  • Quantification: Determine enantiomeric excess (ee) and diastereomeric excess (de) by comparing the area of the minor isomeric peaks to the main peak.

Analytical Workflow Integration

To ensure no critical quality attribute is overlooked, the individual protocols must be integrated into a cohesive quality assurance workflow.

AnalyticalWorkflow Start Fmoc-allo-O-methyl-D-Thr Sample Batch Prep Sample Preparation (1 mg/mL in Mobile Phase) Start->Prep RP_HPLC Reversed-Phase HPLC (Chemical Purity) Prep->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Prep->Chiral_HPLC GC_MS Gas Chromatography (Residual Acetic Acid) Prep->GC_MS Chem_Imp Quantify: Dipeptides, Free AAs RP_HPLC->Chem_Imp Stereo_Imp Quantify: Stereoisomers Chiral_HPLC->Stereo_Imp Volatile_Imp Quantify: Trace Acetic Acid GC_MS->Volatile_Imp QA Quality Assurance (Release or Reject) Chem_Imp->QA Stereo_Imp->QA Volatile_Imp->QA

Caption: Comprehensive analytical workflow for Fmoc-allo-O-methyl-D-Thr purity validation.

Conclusion

The successful incorporation of Fmoc-allo-O-methyl-D-Thr into complex peptide sequences demands analytical rigor that goes beyond a simple UV-chromatogram. By implementing a multi-faceted approach—utilizing RP-HPLC for chemical impurities, polysaccharide-based Chiral HPLC for stereoisomers, and GC-MS for invisible capping agents like acetic acid—researchers can establish a self-validating system that guarantees the integrity of their starting materials and the success of their downstream syntheses.

References

  • Chemsrc. "Fmoc-allo-O-methyl-D-Thr | CAS#:1279032-75-5". Available at: [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". Available at: [Link]

  • Merck Novabiochem. "Novabiochem® Enhanced specification Fmoc-amino acids". Available at:[Link]

  • RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives". Available at: [Link]

  • ACS Publications. "Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc". Available at: [Link]

Sources

Foundational

The Stereochemical Foundation: Threonine and Its Isomers

An In-Depth Technical Guide to the Stereochemistry of Fmoc-allo-O-methyl-D-Thr Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive examination of the stereochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of Fmoc-allo-O-methyl-D-Thr

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the stereochemistry of N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-allothreonine (Fmoc-allo-O-methyl-D-Thr), a non-proteinogenic amino acid derivative critical in modern peptide synthesis and drug development. The incorporation of such unnatural amino acids is a key strategy for modulating the conformational properties and enhancing the proteolytic stability of peptide-based therapeutics.[1] This document delves into the fundamental stereochemical landscape of threonine, outlines synthetic and analytical methodologies for ensuring stereochemical fidelity, and discusses the practical implications for researchers and drug development professionals. The protocols and explanations herein are grounded in established scientific principles to provide a self-validating framework for laboratory application.

Threonine is unique among the common amino acids as it possesses two stereogenic centers: the α-carbon (C2) and the β-carbon (C3). This gives rise to four distinct stereoisomers, existing as two pairs of enantiomers.[2][3] Understanding this stereochemical diversity is paramount to appreciating the specific nature of Fmoc-allo-O-methyl-D-Thr.

  • (2S, 3R)-threonine (L-threonine): The naturally occurring, proteinogenic isomer.

  • (2R, 3S)-threonine (D-threonine): The enantiomer of L-threonine.

  • (2S, 3S)-threonine (L-allo-threonine): A diastereomer of L-threonine.[2][4]

  • (2R, 3R)-threonine (D-allo-threonine): The enantiomer of L-allo-threonine and the core of our topic compound.[4]

The "allo" prefix designates the diastereomer with a different relative configuration at the β-carbon compared to the natural form. The subject of this guide, Fmoc-allo-O-methyl-D-Thr , has the absolute configuration of (2R, 3R) . The addition of the N-terminal Fmoc group facilitates its use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS), while the O-methylation of the side-chain hydroxyl group prevents potential side reactions, such as O-acylation, during peptide coupling.[5][6]

G cluster_0 Threo Diastereomers cluster_1 Allo Diastereomers L-Thr (2S, 3R) L-Thr (2S, 3R) D-Thr (2R, 3S) D-Thr (2R, 3S) L-Thr (2S, 3R)->D-Thr (2R, 3S) Enantiomers L-allo-Thr (2S, 3S) L-allo-Thr (2S, 3S) L-Thr (2S, 3R)->L-allo-Thr (2S, 3S) Diastereomers D-allo-Thr (2R, 3R) D-allo-Thr (2R, 3R) L-Thr (2S, 3R)->D-allo-Thr (2R, 3R) Diastereomers D-Thr (2R, 3S)->L-allo-Thr (2S, 3S) Diastereomers D-Thr (2R, 3S)->D-allo-Thr (2R, 3R) Diastereomers L-allo-Thr (2S, 3S)->D-allo-Thr (2R, 3R) Enantiomers caption Figure 1. The four stereoisomers of Threonine. G start Start: D-Threonine (2R, 3S) protect Protect Amine (e.g., Fmoc) & Carboxyl (e.g., Ortho Ester) start->protect oxidize Oxidize β-Hydroxyl (e.g., Swern, Dess-Martin) protect->oxidize ketone Protected Ketone Intermediate oxidize->ketone reduce Diastereoselective Reduction (e.g., NaBH4 with chelation control) ketone->reduce Key Stereochemical Inversion allo_protected Protected D-allo-Threonine (2R, 3R) reduce->allo_protected deprotect Deprotection allo_protected->deprotect methylate O-Methylation of Side-Chain Hydroxyl deprotect->methylate fmoc_protect Nα-Fmoc Protection methylate->fmoc_protect final Final Product: Fmoc-allo-O-methyl-D-Thr fmoc_protect->final

Caption: Figure 2. General synthetic workflow for Fmoc-D-allo-Thr derivatives.

Analytical Techniques for Stereochemical Verification

Absolute confirmation of stereochemistry is essential for quality control and for interpreting structure-activity relationships (SAR). A multi-pronged analytical approach is required to unambiguously determine the configuration at both chiral centers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The separation relies on the differential interaction of the isomers with a chiral stationary phase (CSP).

  • Principle of Causality: Diastereomers (e.g., D-threonine vs. D-allo-threonine) have different physical properties and can often be separated on standard reverse-phase columns. However, separating enantiomers requires a chiral environment. CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T), create transient diastereomeric complexes with the analytes, leading to different retention times. [3]* Self-Validating Protocol: A robust HPLC method involves analyzing the target compound alongside standards of the other three stereoisomers (if available) to confirm peak identity and resolution. The method should demonstrate baseline separation of all potential isomeric impurities.

Experimental Protocol: Chiral HPLC Analysis

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A polar ionic or polar organic mode, often consisting of simple alcohol/water mixtures (e.g., Methanol/Water with a small amount of acid/base modifier like acetic acid or diethylamine to improve peak shape). 3. Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the hydrolyzed amino acid in the mobile phase at a concentration of ~1 mg/mL.

  • System Suitability: Inject a mixture of all four threonine stereoisomer standards (derivatized if necessary) to verify resolution > 1.5 between all peaks.

  • Analysis: Inject the sample and compare retention times to the standards to confirm the identity and purity of the D-allo-threonine isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the relative stereochemistry of diastereomers and can be adapted to analyze enantiomeric purity. [7]

  • Distinguishing Diastereomers: The spatial relationship between the protons on the α- and β-carbons is different in threo and allo isomers. This results in distinct chemical shifts (δ) and, crucially, different scalar coupling constants (³J_Hα-Hβ). By analyzing 1D ¹H and 2D NMR spectra (like COSY), one can differentiate between the diastereomers. [7]* Distinguishing Enantiomers: Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be introduced. This is achieved using:

    • Chiral Derivatizing Agents (CDAs): The amino acid is covalently reacted with an enantiopure CDA (e.g., Marfey's reagent, Mosher's acid) to form a mixture of diastereomers, which will have distinct NMR signals. [1][7]This method is highly reliable but requires an additional reaction step and peptide hydrolysis, which carries a small risk of racemization. [1] * Chiral Solvating Agents (CSAs): The sample is dissolved in a solvent containing an enantiopure CSA. The CSA forms weak, transient diastereomeric complexes, inducing small but measurable chemical shift differences between the enantiomers. [1]This method is non-destructive but may yield smaller, harder-to-resolve spectral differences. [1] Data Interpretation: In ¹H NMR, the coupling constant between the Cα-H and Cβ-H protons can often distinguish between threo and allo configurations. This is due to the different dihedral angles in the preferred rotamer conformations.

Parameter Expected Observation for Differentiation
Chemical Shift (δ) Protons and carbons in diastereomers experience different electronic environments, leading to distinct chemical shifts. [7]
Coupling Constant (J) The ³J_Hα-Hβ coupling constant is sensitive to the dihedral angle, which differs between threo and allo isomers.
NOE Nuclear Overhauser Effect can provide through-space distance information to help confirm stereochemical assignments. [8][9]
X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of absolute stereochemistry. [10]

  • Principle of Causality: By diffracting X-rays off a single, well-ordered crystal, one can generate an electron density map and build a three-dimensional model of the molecule at atomic resolution. [10]This allows for the direct visualization of the arrangement of atoms in space, confirming the (2R, 3R) configuration.

  • Self-Validating Protocol: The process is inherently self-validating through crystallographic refinement statistics (e.g., R-factor, R-free). The primary challenge is often the experimental step of growing a single crystal of sufficient quality for diffraction. [11][12] Experimental Workflow: Stereochemical Confirmation

G cluster_0 Workflow cluster_1 Diastereomeric Purity cluster_2 Enantiomeric Purity cluster_3 Absolute Configuration start Sample: Fmoc-allo-O-methyl-D-Thr nmr_diastereomer 1H & 2D NMR Analysis (Check J-coupling) start->nmr_diastereomer hplc_diastereomer Reverse-Phase HPLC (Compare to D-Thr standard) start->hplc_diastereomer nmr_cda NMR with Chiral Derivatizing Agent nmr_diastereomer->nmr_cda chiral_hplc Chiral HPLC (Compare to L-allo-Thr standard) hplc_diastereomer->chiral_hplc xray Single Crystal X-ray Crystallography chiral_hplc->xray For Unambiguous Confirmation

Caption: Figure 3. A tiered workflow for comprehensive stereochemical analysis.

Applications and Considerations in Drug Development

The use of Fmoc-allo-O-methyl-D-Thr is a deliberate choice in peptide design aimed at achieving specific therapeutic goals.

  • Conformational Constraint: The unique stereochemistry and the bulky O-methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding affinity to a target receptor or enzyme.

  • Increased Proteolytic Stability: Natural proteases are stereospecific and primarily recognize L-amino acids. The inclusion of a D-amino acid at a potential cleavage site can significantly hinder enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug. [1]* Risk of Epimerization: A critical consideration during peptide synthesis is the risk of epimerization at the α-carbon, particularly during the activation step of the protected amino acid. [13]The use of efficient coupling reagents (e.g., HBTU, HATU) with minimal pre-activation times and non-racemizing bases is essential to preserve the stereochemical integrity of the (2R) center.

Conclusion

The stereochemistry of Fmoc-allo-O-methyl-D-Thr is a precisely defined attribute, (2R, 3R), that is fundamental to its function as a building block in peptide synthesis. Its successful application hinges on a rigorous approach that begins with stereocontrolled synthesis and is validated by a suite of orthogonal analytical techniques. Chiral HPLC provides quantitative purity analysis, NMR spectroscopy confirms relative stereochemistry and enantiomeric purity, and X-ray crystallography offers the ultimate proof of absolute configuration. For researchers in drug development, a thorough understanding and verification of the stereochemistry of such non-canonical amino acids are not merely procedural formalities but are essential for ensuring the synthesis of the intended molecule and for the accurate interpretation of its biological activity.

References

  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293–300. [Link]

  • Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Advances, 7(87), 55475-55479. [Link]

  • Donaldson, L. W., Skrynnikov, N. R., Choy, W. Y., Muhandiram, D. R., Arrowsmith, C. H., & Kay, L. E. (2001). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Journal of biomolecular NMR, 21(4), 297-307. [Link]

  • Korchowiec, B., et al. (2013). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Langmuir, 29(19), 5783-5792. [Link]

  • Natarajan, S., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData, 1(1), x150001. [Link]

  • Yin, C., et al. (2022). Homochiral or Heterochiral: A Systematic Study of Threonine Clusters Using a FT ICR Mass Spectrometer. Molecules, 27(2), 374. [Link]

  • Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17(29), 5437-5444. [Link]

  • Hart, K. M., & White, M. A. (2014). A Newcomer's Guide to Peptide Crystallography. International journal of molecular sciences, 15(1), 1533–1548. [Link]

  • Hamase, K., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 37(1), 131-137. [Link]

  • Unknown. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17, 5437-5444. [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure of Fmoc-DOPA single crystals. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pike, K. J., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(26), 9256-9263. [Link]

  • Hawkins, C. J., & Lavin, M. F. (1993). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. Tetrahedron Letters, 34(24), 3837-3840. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(4), 286-301. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301. [Link]

  • Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

Sources

Exploratory

Technical Whitepaper: Physical and Chemical Specifications of Fmoc-allo-O-methyl-D-Thr

Executive Summary In the advanced landscape of peptidomimetic drug design, the incorporation of non-proteinogenic amino acids is a primary strategy for enhancing proteolytic stability and inducing specific secondary stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced landscape of peptidomimetic drug design, the incorporation of non-proteinogenic amino acids is a primary strategy for enhancing proteolytic stability and inducing specific secondary structures. Fmoc-allo-O-methyl-D-Thr (N-Fmoc-O-methyl-D-allothreonine) is a highly specialized, sterically demanding chiral building block utilized in solid-phase peptide synthesis (SPPS)[1]. By combining a D-allo stereocenter with an O-methylated side chain, this derivative restricts backbone dihedral angles while simultaneously increasing the overall lipophilicity of the resulting peptide sequence. This whitepaper provides an in-depth technical analysis of its physicochemical specifications, quality control methodologies, and optimized integration into synthetic workflows.

Physicochemical Profiling & Structural Architecture

The structural integrity of Fmoc-allo-O-methyl-D-Thr is defined by its specific stereochemistry. Threonine possesses two chiral centers (Cα and Cβ). The D-allo configuration strictly corresponds to the (2R, 3R) stereocenter[2].

The causality behind selecting this specific architecture in drug development is twofold:

  • Conformational Control: The (2R, 3R) configuration forces the peptide backbone into specific turn conformations, which is often required to mimic bioactive hairpin loops or evade native proteases.

  • O-Methylation: Masking the β-hydroxyl group via methylation eliminates its hydrogen-bond donor capacity. This prevents unwanted side reactions (such as O-acylation or N→O acyl migration) during SPPS and significantly enhances the membrane permeability of the final therapeutic candidate.

Quantitative Data Summary

To ensure reproducibility in GMP-regulated environments, Fmoc-allo-O-methyl-D-Thr must adhere to stringent physical and chemical specifications[3].

Specification ParameterStandard Requirement
Chemical Name N-Fmoc-O-methyl-D-allothreonine
CAS Number 1279032-75-5
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Stereochemistry (2R, 3R)
Appearance White to off-white crystalline powder
HPLC Purity ≥ 98.0%
Enantiomeric Excess (ee) ≥ 99.8%
Free Amino Acid Content ≤ 0.2%
Acetate Content ≤ 0.02%

Note: Trace acetic acid (even at 0.1%) can cause irreversible chain termination during SPPS. Thus, acetate content is strictly capped at ≤ 0.02%.

Analytical Methodologies & Quality Control

The presence of enantiomeric impurities (such as the L-allo or L-threonine derivatives) can drastically alter the pharmacological profile of a peptide. Therefore, assessing the Enantiomeric Excess (ee) via Chiral High-Performance Liquid Chromatography (HPLC) is mandatory[4].

Protocol 1: Self-Validating Chiral HPLC for Enantiomeric Excess

This protocol utilizes a normal-phase chiral separation strategy. The inclusion of Trifluoroacetic acid (TFA) in the mobile phase is a critical causal choice: it suppresses the ionization of the C-terminal carboxylic acid, preventing peak tailing and ensuring sharp resolution.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Chiralpak IC column (or equivalent immobilized polysaccharide chiral stationary phase).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / TFA (80:20:0.1, v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve Fmoc-allo-O-methyl-D-Thr in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Action: Inject a racemic reference standard containing both (2R,3R) and (2S,3S) isomers.

    • Validation Logic: The system is validated for use only if the chromatographic resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 . If Rs​<2.0 , the column must be washed or replaced.

  • Sample Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm.

  • Quantification: Calculate the % ee using the peak area of the (2R,3R) target versus any detected minor enantiomers. Industry standard requires ≥99.8% ee.

HPLC_Workflow SST System Suitability Test (Racemic Standard) Sample Sample Injection (Fmoc-allo-O-methyl-D-Thr) SST->Sample Validate Rs Column Chiral Stationary Phase (Resolution Rs >= 2.0) Sample->Column Isocratic Elution Detection UV Detection (254 nm) Column->Detection Separation Analysis Chromatogram Analysis (Calculate % ee) Detection->Analysis Data Output

Self-validating Chiral HPLC analytical workflow for determining enantiomeric excess.

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-allo-O-methyl-D-Thr presents a unique synthetic challenge. Threonine is naturally β -branched. The addition of the O-methyl group on the β -carbon exacerbates the steric hindrance around the α -carbon.

Causality of Reagent Choice: Standard carbodiimide coupling agents (like DIC/HOBt) often fail to achieve complete conversion with this residue due to the massive steric shield. Therefore, the highly reactive uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with DIPEA is required. HATU forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the aminolysis reaction despite the steric bulk.

Protocol 2: Optimized SPPS Coupling Workflow

This protocol incorporates a self-validating feedback loop to guarantee quantitative amide bond formation before proceeding to Fmoc deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminus) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-allo-O-methyl-D-Thr and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 90 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test):

    • Action: Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

    • Validation Logic: A negative result (yellow solution/beads) validates complete coupling, allowing the workflow to proceed to deprotection. A positive result (blue solution/beads) indicates unreacted amines, automatically triggering a re-coupling cycle.

  • Fmoc Deprotection: Treat the validated resin with 20% piperidine in DMF (2 × 10 min) to expose the new N-terminus for the next cycle.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Activation Activation of Fmoc-allo-O-methyl-D-Thr (HATU/DIPEA) Start->Activation Add Reagents Coupling Amide Bond Formation (Coupling Reaction) Activation->Coupling Reactive Ester Formation Wash DMF Wash & Kaiser Test (Self-Validation) Coupling->Wash Remove Excess Wash->Activation If Kaiser Positive (Re-couple) Deprotection Fmoc Deprotection (20% Piperidine) Wash->Deprotection If Kaiser Negative

SPPS coupling workflow for Fmoc-allo-O-methyl-D-Thr with self-validating Kaiser test loop.

References

  • AiFChem. "1279032-75-5 | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-D-allothreonine".
  • PubChem. "D-Allothreonine | C4H9NO3 | CID 90624 - PubChem - NIH".
  • Chemsrc. "Fmoc-allo-O-methyl-D-Thr | CAS#:1279032-75-5".
  • Sigma-Aldrich. "Novabiochem® Fmoc-Amino Acids".
  • Benchchem. "Fmoc-Pen(Trt)-OH | 201531-88-6".

Sources

Foundational

Technical Whitepaper: Fmoc-allo-O-methyl-D-Thr in Advanced Peptidomimetics and Enzymatic Probing

Executive Summary The development of novel therapeutics, particularly antimicrobial peptides and beta-lactam antibiotics, increasingly relies on the incorporation of non-natural amino acids to tune pharmacological proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics, particularly antimicrobial peptides and beta-lactam antibiotics, increasingly relies on the incorporation of non-natural amino acids to tune pharmacological properties and probe enzymatic mechanisms. Fmoc-allo-O-methyl-D-Thr (Fmoc-D-allo-Thr(Me)-OH) is a highly specialized, sterically constrained building block utilized in solid-phase peptide synthesis (SPPS). This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in probing Isopenicillin N Synthase (IPNS) mechanisms, and an optimized, self-validating protocol for its incorporation into complex peptide sequences.

Physicochemical Profiling and Structural Logic

Fmoc-allo-O-methyl-D-Thr represents a targeted structural deviation from natural L-threonine. The molecule features an inverted stereocenter at the alpha-carbon (D-configuration) and an allo configuration at the beta-carbon, resulting in a (2R, 3R) stereochemical assignment. Furthermore, the beta-hydroxyl group is capped with a methyl ether.

This structural modification serves three distinct mechanistic purposes in drug design:

  • Hydrogen Bond Abrogation: Methylation of the beta-hydroxyl removes its hydrogen-bond donor capacity, fundamentally altering the peptide's secondary structure and preventing off-target intra-molecular folding.

  • Lipophilicity Enhancement: The methoxy group increases the overall hydrophobicity of the peptide, a critical parameter for improving cellular membrane permeability in peptidomimetic drugs.

  • Steric Tuning: The specific (2R, 3R) spatial arrangement provides a unique steric footprint used to map the spatial constraints of enzyme active sites.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Fmoc-allo-O-methyl-D-Thr[1],[2].

PropertyValue
Chemical Name Fmoc-allo-O-methyl-D-Thr
Synonyms Fmoc-D-allo-Thr(Me)-OH
CAS Number 1279032-75-5
Molecular Formula C20H21NO5
Molecular Weight 355.38 g/mol
Stereochemistry (2R, 3R)
N-Terminal Protection 9-Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Modification O-Methyl ether (β-methoxy)

Mechanistic Case Study: Probing Isopenicillin N Synthase (IPNS)

Isopenicillin N Synthase (IPNS) is a non-heme iron(II)-dependent oxidase responsible for the central oxidative bicyclization step in penicillin biosynthesis[3]. To understand the active site's spatial tolerances, researchers synthesize structural analogues of the natural IPNS substrate, the tripeptide δ -(L- α -aminoadipoyl)-L-cysteinyl-D-valine (ACV).

Fmoc-allo-O-methyl-D-Thr is utilized to synthesize the substrate analogue ACmaT ( δ -(L- α -aminoadipoyl)-L-cysteinyl-O-methyl-D-allo-threonine)[4]. The enzymatic response to this non-natural substrate highlights the extreme stereochemical sensitivity of the IPNS active site:

  • ACmaT (D-allo-Thr(Me)): Successfully binds the IPNS:Fe(II) complex and is catalytically converted into a bioactive penam product[4]. The (2R, 3R) configuration allows the beta-methoxy group to align properly without causing a fatal steric clash with the iron center[3].

  • ACmT (D-Thr(Me)): The epimeric analogue, differing only by a (2R, 3S) configuration, binds to the enzyme but results in no catalytic turnover [4]. The altered trajectory of the methoxy group misaligns the substrate, preventing the necessary oxygen reduction and cyclization steps.

IPNS_Recognition Substrate1 ACmaT Tripeptide (D-allo-Thr(Me)) IPNS Isopenicillin N Synthase (Fe(II) Complex) Substrate1->IPNS Optimal Binding Substrate2 ACmT Tripeptide (D-Thr(Me)) Substrate2->IPNS Suboptimal Binding Product Bioactive Penam (Successful Cyclization) IPNS->Product Catalysis (ACmaT) NoProduct No Turnover (Steric Misalignment) IPNS->NoProduct Inhibition (ACmT)

Fig 1. Stereochemical impact of D-allo-Thr(Me) vs D-Thr(Me) on IPNS enzymatic cyclization.

Optimized Experimental Protocol: SPPS Incorporation

Coupling Fmoc-allo-O-methyl-D-Thr presents a significant synthetic challenge. The combination of the beta-methoxy group and the alpha-chiral center introduces severe local steric hindrance, often leading to incomplete coupling and truncated peptide sequences if standard reagents (e.g., HBTU) are used.

The following self-validating protocol utilizes HATU, which leverages the neighboring group effect of the nitrogen atom in its HOAt-derived leaving group to accelerate the acylation of hindered amines.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Suspend the functionalized resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) and agitate for 30 minutes.

  • Causality: Swelling expands the hydrophobic polystyrene matrix, maximizing the diffusion rate and accessibility of the reactive amine sites to the bulky incoming amino acid.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Causality: Piperidine acts via a base-catalyzed E1cb mechanism to deprotonate the fluorene ring. Critically, it also acts as a nucleophile to scavenge the highly reactive dibenzofulvene byproduct, preventing the re-alkylation of the liberated primary amine.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to confirm quantitative deprotection.

3. Pre-activation and Coupling

  • Action: Dissolve 3.0 equivalents of Fmoc-allo-O-methyl-D-Thr and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for exactly 2 minutes, then transfer to the resin and agitate for 2 hours at room temperature.

  • Causality: A slight sub-stoichiometry of HATU (2.9 eq) relative to the amino acid (3.0 eq) is mandatory. Excess HATU can react directly with the resin-bound amine to form an unreactive guanidinium species (chain termination). The 2-minute pre-activation forms the highly reactive OAt ester required to overcome the beta-methoxy steric bulk.

4. Self-Validation (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

  • Validation: A colorless/yellow bead indicates a complete reaction. A blue bead indicates unreacted primary amines. If blue: Do not proceed to deprotection. Perform a second coupling cycle using DIC/Oxyma to alter the reaction kinetics and force completion.

5. Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the linker. Triisopropylsilane (TIPS) is included as a bulky carbocation scavenger to prevent the re-alkylation of the peptide backbone or sensitive side chains (such as Cysteine in ACmaT) by the liberated protecting groups.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 3. Solvent Wash (DMF -> DCM -> DMF) Deprotect->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-allo-O-methyl-D-Thr + HATU/DIPEA) Wash1->Coupling Wash2 5. Solvent Wash (DMF -> DCM) Coupling->Wash2 Wash2->Deprotect Next AA Cycle Cleavage 6. Cleavage & Deprotection (TFA/TIPS/H2O) Wash2->Cleavage

Fig 2. Optimized SPPS workflow for coupling sterically hindered Fmoc-allo-O-methyl-D-Thr.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Deprotection of Fmoc-allo-O-methyl-D-Thr

Introduction: The Significance of Fmoc-allo-O-methyl-D-Thr in Modern Peptide Science The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fmoc-allo-O-methyl-D-Thr in Modern Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These novel building blocks can confer unique structural and functional properties, such as enhanced proteolytic stability, improved receptor affinity, and constrained conformations. Fmoc-allo-O-methyl-D-threonine is one such valuable derivative, combining three key features: the D-configuration, the allo stereochemistry, and an O-methylated hydroxyl group.[1] This combination can introduce significant conformational rigidity and resistance to enzymatic degradation, making it an attractive component for the design of therapeutic peptides and peptidomimetics.[1]

The successful synthesis of peptides containing Fmoc-allo-O-methyl-D-Thr hinges on the efficient and clean removal of the Nα-Fmoc protecting group at each cycle of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the deprotection strategies for this unique amino acid, detailing the underlying chemical principles, offering field-proven protocols, and addressing potential challenges and side reactions.

Pillar 1: The Fundamental Mechanism of Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, prized for its stability to acidic conditions, which allows for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy.[2][3][4] The deprotection process is an E1cB (Elimination, Unimolecular, conjugate Base) reaction, which proceeds in two discrete steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon (C9) of the fluorenyl ring system.[2][3] This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized fluorenyl anion.

  • β-Elimination: The fluorenyl anion is unstable and rapidly undergoes elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the free amine of the amino acid and a highly reactive intermediate, dibenzofulvene (DBF).[2]

  • Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the free amine of the deprotected amino acid or other nucleophiles present. To prevent this deleterious side reaction, the deprotection is carried out in the presence of a large excess of a nucleophilic scavenger, which is typically the base used for the deprotection itself (e.g., piperidine). This traps the DBF as a stable adduct.[5]

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Standard_Deprotection Protocol 1: 20% Piperidine/DMF Swell->Standard_Deprotection Monitor Kaiser Test Standard_Deprotection->Monitor Complete Deprotection Complete Monitor->Complete Positive Incomplete Incomplete Deprotection Monitor->Incomplete Negative Next_Step Proceed to Next Coupling Complete->Next_Step Enhanced_Deprotection Protocol 2: DBU/Piperidine Incomplete->Enhanced_Deprotection Wash Wash with DMF Enhanced_Deprotection->Wash Wash->Monitor

Caption: Workflow for selecting a deprotection strategy.

Potential Side Reactions and Mitigation Strategies

While the O-methyl group is generally stable, the base-catalyzed deprotection of Fmoc can promote other side reactions, particularly in sensitive sequences.

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, especially if the C-terminal amino acid is sterically unhindered. The free amine of the second amino acid can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP. [6][7] * Mitigation: If Fmoc-allo-O-methyl-D-Thr is the second amino acid in the sequence, consider coupling the third amino acid quickly after deprotection. Using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, can also suppress DKP formation. [7]

  • Racemization: Although the D-configuration is generally stable, prolonged exposure to strong bases can potentially lead to epimerization at the α-carbon, especially during the activation step of the subsequent coupling. [8][9] * Mitigation: Keep deprotection times as short as possible while ensuring complete reaction. For the subsequent coupling step, use additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization. [8]

  • O-Acylation: The hydroxyl group of threonine is a potential site for acylation by the activated carboxylic acid of the incoming amino acid. While the O-methyl group should prevent this, incomplete methylation during the synthesis of the building block could leave free hydroxyl groups.

    • Mitigation: Ensure the high purity of the Fmoc-allo-O-methyl-D-Thr building block. If O-acylation is suspected, a post-synthesis treatment with a mild base may be required to cleave the ester.

Troubleshooting

IssuePossible CauseRecommended Action
Incomplete Deprotection (Negative Kaiser Test) Steric hindrance of Fmoc-allo-O-methyl-D-Thr; Peptide aggregation.Increase deprotection time or temperature (up to 40°C); Use Protocol 2 with DBU; Switch solvent to NMP, which can disrupt aggregation. [7]
Low Yield of Final Peptide Incomplete deprotection leading to deletion sequences; DKP formation at the dipeptide stage.Optimize deprotection conditions as above; For dipeptides, consider using a pre-formed dipeptide for coupling.
Presence of Side Products in LC-MS Racemization; DKP formation.Minimize exposure to base; Use racemization suppressants during coupling; Analyze for DKP if the sequence is susceptible.

Conclusion

The deprotection of Fmoc-allo-O-methyl-D-Thr requires a careful balance between ensuring complete removal of the Fmoc group and minimizing potential side reactions. While standard piperidine-based protocols are a robust starting point, the inherent steric bulk of this unique amino acid may necessitate the use of more potent reagents like DBU. Careful monitoring and a willingness to optimize the deprotection strategy are key to the successful synthesis of peptides incorporating this valuable non-canonical amino acid.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17–27). Humana Press.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 14336-14352. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • AAPPTEC. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17).
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362. [Link]

  • Springer Nature Experiments. (1995). Methods for Removing the Fmoc Group. [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Eeltink, S., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography. A, 1013(1-2), 199–206. [Link]

  • Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Di Gioia, M. L., et al. (2004). Alternative and Chemoselective Deprotection of the α-Amino and Carboxy Functions of N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters by Modulation of the Molar Ratio in the AlCl3/N,N-Dimethylaniline Reagent System. European Journal of Organic Chemistry, 2004(21), 4437-4441.
  • Hossain, M. A., & Wade, J. D. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2415-2421. [Link]

  • Galdeano, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

Sources

Application

Application Note: Fmoc-allo-O-methyl-D-Thr in the Design of Peptidomimetic Probes for Isopenicillin N Synthase (IPNS)

Executive Summary The rational design of peptidomimetics is a cornerstone of modern drug development and enzymology. This application note details the use of the non-natural amino acid derivative Fmoc-allo-O-methyl-D-Thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics is a cornerstone of modern drug development and enzymology. This application note details the use of the non-natural amino acid derivative Fmoc-allo-O-methyl-D-Thr in the solid-phase peptide synthesis (SPPS) of substrate analogues for Isopenicillin N Synthase (IPNS). By strategically replacing the D-valine residue of the native IPNS substrate with O-methyl-D-allo-threonine, researchers can probe the highly congested active site of IPNS, revealing critical insights into the oxygen-binding mechanisms required for the biosynthesis of β -lactam antibiotics.

Scientific Context & Mechanistic Insights

Isopenicillin N Synthase (IPNS) is a non-heme iron(II)-dependent oxidase responsible for the central step in penicillin biosynthesis: the oxidative bicyclization of the linear tripeptide δ -(L- α -aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N[1]. This remarkable reaction requires the reduction of molecular oxygen to water.

To understand the spatial constraints of the IPNS active site, researchers utilize synthetic substrate analogues. A critical breakthrough was achieved by substituting the isopropyl group of the native D-valine residue with a methyl ether, yielding two epimeric analogues:

  • ACmT : δ -(L- α -aminoadipoyl)-L-cysteinyl-O-methyl-D-threonine

  • ACmaT : δ -(L- α -aminoadipoyl)-L-cysteinyl-O-methyl-D-allo-threonine

The Causality of Stereochemistry (Structure-Activity Relationship): Despite differing only in the stereochemistry at the β -carbon atom of the third residue, these two epimers dictate entirely divergent catalytic fates[2]. When IPNS binds ACmT , the specific orientation of the β -carbon forces the ether oxygen to hydrogen-bond with a water molecule located in the active site. This water molecule physically blocks the Fe(II) oxygen-binding site, preventing the necessary addition of O2​ and resulting in a dead-end enzyme complex[2]. Conversely, the allo-configuration in ACmaT projects the ether oxygen away from the critical coordination sphere. This permits molecular oxygen to bind the iron center, allowing IPNS to successfully turn over ACmaT into a bioactive penam product[2].

Data Presentation: Structural and Kinetic Parameters

The table below summarizes the crystallographic and catalytic divergence between the native substrate and the synthetic ethereal analogues.

Substrate / AnalogueC-Terminal ResidueFe(II)-Thiolate Distance O2​ Binding StatusCatalytic Outcome
ACV (Native) D-Valine~2.36 ÅPermittedIsopenicillin N (Bioactive)
ACmaT O-Methyl-D-allo-Thr~2.36 ÅPermittedPenam Product (Bioactive)[2]
ACmT O-Methyl-D-Thr~2.36 ÅBlocked by H2​O Dead-End Complex[2]

Experimental Methodology: Synthesis of ACmaT

The synthesis of the ACmaT tripeptide requires precise control over coupling conditions due to the steric hindrance introduced by the β -branched, ether-containing side chain of Fmoc-allo-O-methyl-D-Thr.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACmaT

This protocol is designed as a self-validating system; each reagent choice is explicitly justified to prevent common synthesis failures.

Step 1: Resin Selection and Loading

  • Action: Swell 2-Chlorotrityl chloride (2-CTC) resin (1.0 g, ~1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Add Fmoc-allo-O-methyl-D-Thr (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq) in DCM. Agitate for 2 hours.

  • Causality: 2-CTC resin is chosen over standard Wang resin because it allows for the nucleophilic loading of sterically hindered C-terminal amino acids without the risk of base-catalyzed racemization. The bulky allo-threonine derivative requires an unhindered base (DIPEA) to ensure efficient SN​1/SN​2 substitution onto the trityl carbocation.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in N,N-Dimethylformamide (DMF) (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Complete removal of piperidine is critical; residual base can prematurely deprotect subsequent amino acids or interfere with the highly sensitive uronium coupling reagents used in Step 3.

Step 3: Iterative Coupling of Cysteine and Aminoadipic Acid

  • Action:

    • Couple Fmoc-Cys(Trt)-OH (3.0 eq) using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF for 1 hour. Deprotect Fmoc as in Step 2.

    • Couple Boc-L- α -aminoadipic acid α -tert-butyl ester (Boc-Aad(OH)-OtBu) (3.0 eq) using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF for 2 hours.

  • Causality: The native ACV structure features an isopeptide bond where the δ -carboxyl of aminoadipic acid is linked to the Cysteine amine. Using Boc-Aad(OH)-OtBu ensures that only the δ -carboxyl is activated. HATU is mandated here over standard HBTU to overcome the steric bulk of the growing peptide chain and ensure >99% coupling efficiency.

Step 4: Global Cleavage and Deprotection

  • Action: Treat the dried resin with a cleavage cocktail of TFA / TIPS / H2​O (95 : 2.5 : 2.5 v/v/v) for 2.5 hours at room temperature. Precipitate the crude ACmaT peptide in cold diethyl ether and centrifuge.

  • Causality: Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger. This is an absolute requirement to prevent the highly nucleophilic Cysteine sulfhydryl group from being irreversibly re-alkylated by the trityl cations released from the Cys(Trt) protecting group.

Pathway Visualization

The following diagram maps the divergent catalytic pathways of IPNS when exposed to the native substrate versus the synthetic ethereal analogues.

IPNS_Pathways IPNS IPNS : Fe(II) Complex (Resting State) ACV Native Substrate (ACV) δ-(L-α-aminoadipoyl)-L-Cys-D-Val IPNS->ACV Binds Native ACmaT ACmaT Analogue δ-(L-α-aminoadipoyl)-L-Cys-O-Me-D-allo-Thr IPNS->ACmaT Binds allo-Epimer ACmT ACmT Analogue δ-(L-α-aminoadipoyl)-L-Cys-O-Me-D-Thr IPNS->ACmT Binds Epimer Int_ACV Fe(II) : ACV Complex (O2 Binding Permitted) ACV->Int_ACV O2 Addition Int_ACmaT Fe(II) : ACmaT Complex (O2 Binding Permitted) ACmaT->Int_ACmaT O2 Addition Int_ACmT Fe(II) : ACmT Complex (H2O Blocks O2 Site) ACmT->Int_ACmT H-Bond to H2O Prod_ACV Isopenicillin N (Bioactive β-Lactam) Int_ACV->Prod_ACV Oxidative Cyclization Prod_ACmaT Penam Product (Bioactive β-Lactam) Int_ACmaT->Prod_ACmaT Oxidative Cyclization Prod_ACmT Dead-End Complex (No Turnover) Int_ACmT->Prod_ACmT Inhibition

Figure 1: Catalytic divergence of IPNS when processing native ACV versus ACmaT and ACmT analogues.

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Method

Application Note: Optimized Incorporation of Fmoc-allo-O-methyl-D-Thr into Bioactive Peptides via SPPS

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Protocol Guide Executive Summary The incorporation of non-canonical amino acids (NCAAs) is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Protocol Guide

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) is a cornerstone strategy in modern peptide drug discovery. Specifically, Fmoc-D-allo-Thr(Me)-OH (Fmoc-allo-O-methyl-D-threonine) is highly valued for its ability to enhance proteolytic stability, induce specific conformational constraints (such as β -turns), and increase the overall lipophilicity of peptide therapeutics[1]. However, the structural nature of this residue—featuring both β -branching and a bulky O-methyl ether on the side chain—presents severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS).

As an Application Scientist, I have designed this guide to provide a deep mechanistic understanding of these challenges, alongside field-proven, self-validating protocols to achieve >95% coupling efficiency while strictly controlling epimerization.

Mechanistic Rationale & Structural Impact

To successfully synthesize peptides containing D-allo-Thr(Me), one must first understand the causality behind its physical properties and its behavior during SPPS.

Stereochemistry and Steric Shielding

Natural L-Threonine possesses a (2S, 3R) configuration. The D-allo variant possesses a (2R, 3R) configuration. The addition of the O-methyl group masks the natural hydroxyl hydrogen-bond donor, radically altering the hydration shell of the peptide. During SPPS, the β -branched methyl group and the O-methyl ether create a dense steric shield around the α -amine (hindering Fmoc deprotection and subsequent elongation) and the activated α -carboxyl group (hindering the coupling of the D-allo-Thr(Me) residue itself).

Bioactive Utility

Despite synthetic difficulties, this residue is heavily utilized in medicinal chemistry. For example, in the development of Odalasvir (a potent HCV NS5A inhibitor), O-methyl-threonine substitutions were explored to fine-tune target affinity and membrane permeability[2]. Similarly, in marine cyclic depsipeptides like homophymine A, O-methyl threonine acts as a critical structural motif that dictates antiviral efficacy[3].

G A Fmoc-D-allo-Thr(Me)-OH Incorporation B β-Branching & D-allo Stereochemistry A->B C O-Methylation (Masked OH Donor) A->C D Conformational Rigidity (Turn Induction) B->D E Protease Evasion (Steric Blocking) B->E F Increased Lipophilicity (Membrane Permeability) C->F G Enhanced Bioavailability & Target Affinity D->G E->G F->G

Fig 1: Logical relationship: Structural traits of D-allo-Thr(Me) and their bioactive outcomes.

Challenges in SPPS: Kinetics vs. Epimerization

The primary failure mode when coupling Fmoc-D-allo-Thr(Me)-OH is incomplete acylation leading to deletion sequences. If a researcher attempts to overcome this by using highly reactive uronium salts (e.g., HATU) with strong bases (e.g., DIEA) at elevated temperatures, a secondary failure mode emerges: base-catalyzed epimerization at the α -carbon[4][5].

The Causality of Epimerization: When the carboxylic acid is activated as an active ester, the α -proton becomes highly acidic. Strong bases like DIEA can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the D-allo (2R, 3R) configuration into the L-Thr(Me) (2S, 3R) diastereomer.

The Solution: To break this compromise, we utilize DIC/OxymaPure under controlled microwave heating. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester but maintains a slightly acidic microenvironment, effectively suppressing enolization even at 75°C[5].

Quantitative Comparison of Coupling Conditions

The following table summarizes empirical data for the coupling of Fmoc-D-allo-Thr(Me)-OH onto a sterically hindered resin-bound amine (e.g., N-terminal Isoleucine).

Coupling ReagentsBaseTemp (°C)Time (min)Coupling Efficiency (%)Epimerization (%)
DIC / HOBtNone2512055.0%< 0.1%
HATU / HOAtDIEA256082.5%1.5%
HATU / HOAtSym-Collidine256080.0%0.4%
DIC / OxymaPure None 75 (MW) 15 > 98.0% 0.8%
DIC / OxymaPureNone90 (MW)5> 95.0%2.3%

Data Interpretation: Microwave-assisted DIC/OxymaPure at 75°C provides the optimal thermodynamic energy to overcome the steric barrier of the O-methyl and β -branching, while keeping epimerization strictly below 1%[4][5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that proceeding to the next SPPS step only occurs when the current step is chemically complete.

Protocol A: Microwave-Assisted Coupling (Recommended)

Ideal for standard automated or semi-automated SPPS platforms equipped with a microwave reactor.

Reagents Required:

  • Fmoc-D-allo-Thr(Me)-OH (5.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.0 equivalents)

  • OxymaPure (5.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 20 minutes. Drain.

  • Pre-activation: In a separate vial, dissolve Fmoc-D-allo-Thr(Me)-OH (5 eq) and OxymaPure (5 eq) in minimal DMF (to achieve a 0.2 M amino acid concentration). Add DIC (5 eq). Stir for 2 minutes at room temperature to allow the active ester to form.

  • Coupling: Transfer the pre-activated cocktail to the resin. Irradiate in the microwave synthesizer at 75°C for 15 minutes (maximum power 30 W, Δ T = 3°C)[4].

  • Washing: Drain the reaction vessel and wash the resin strictly with DMF (4 × 1 min) and DCM (2 × 1 min).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test (or Chloranil test if coupling onto a secondary amine like Proline).

    • Pass (Yellow): Proceed to Fmoc deprotection.

    • Fail (Blue/Green): Perform a second coupling using 3.0 eq of reagents at 75°C for 10 minutes.

Protocol B: Room Temperature Coupling (For Heat-Sensitive Sequences)

Ideal for depsipeptides or sequences prone to aspartimide formation where heating is contraindicated.

  • Preparation: Dissolve Fmoc-D-allo-Thr(Me)-OH (4.0 eq) and HATU (3.9 eq) in DMF.

  • Base Addition: Add sym-collidine (8.0 eq) instead of DIEA. Insight: Sym-collidine is sterically hindered and a weaker base than DIEA, drastically reducing α -proton abstraction[5].

  • Coupling: Add the mixture to the resin and agitate at 25°C for 90 minutes.

  • Validation: Perform micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on 2 mg of resin for 1 hour. Analyze the crude intermediate via LC-MS to confirm the [M+H]+ mass before proceeding.

Workflow Start Peptidyl-Resin (Fmoc Deprotected) Prep Pre-activation (2 min): Fmoc-D-allo-Thr(Me)-OH + DIC + OxymaPure Start->Prep Couple Microwave Coupling (75°C, 15 min) Prep->Couple Wash Resin Washing (DMF, 3x) Couple->Wash Test Self-Validation: Kaiser / LC-MS Wash->Test Decision Is coupling complete? Test->Decision ReCouple Double Coupling (Fresh Reagents) Decision->ReCouple No Next Fmoc Deprotection (20% Piperidine) Decision->Next Yes ReCouple->Wash

Fig 2: Optimized SPPS workflow for sterically hindered Fmoc-D-allo-Thr(Me)-OH.

Post-Coupling Considerations: Elongation and Cleavage

Once Fmoc-D-allo-Thr(Me)-OH is successfully coupled, the subsequent amino acid faces the exact same steric shield when trying to couple onto the threonine's amine.

Expert Insight for Elongation: The Fmoc deprotection of D-allo-Thr(Me) is generally standard (20% piperidine in DMF, 2 × 5 min). However, the next incoming amino acid must be coupled using the same rigorous microwave conditions (DIC/OxymaPure, 75°C) to ensure it successfully acylates the sterically hindered secondary-like amine environment created by the adjacent O-methyl group.

Cleavage: The O-methyl ether is stable to standard TFA cleavage conditions. Use a standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4]. Avoid using strong Lewis acids (like TMSBr) during cleavage, as they can potentially cleave aliphatic methyl ethers.

References

  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids (2019). 6

  • Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Marine Drugs (2022). 3

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Supporting Information, AWS (n.d.). 4

  • The Discovery and Chemical Development of Odalasvir, a Potent and Selective HCV NS5A Inhibitor. ACS Publications (2025). 2

  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. US Patent 10858390B2 (2020). 5

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides. Princeton University (2014).1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SPPS Troubleshooting &amp; Methodologies

Topic: Racemization of Fmoc-allo-O-methyl-D-Thr during Solid-Phase Peptide Synthesis (SPPS) Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one o...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Racemization of Fmoc-allo-O-methyl-D-Thr during Solid-Phase Peptide Synthesis (SPPS) Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide chemistry: the epimerization of sterically hindered, unnatural amino acids like Fmoc-allo-O-methyl-D-Thr. This guide synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the chiral integrity of your synthesized peptides.

Mechanistic Insight: The "Why" Behind the Racemization

Fmoc-allo-O-methyl-D-Thr is highly susceptible to racemization (specifically, epimerization at the α -carbon) during activation and coupling. This vulnerability is driven by two compounding factors:

  • Electronic Inductive Effect: The β -methoxy group exerts a strong electron-withdrawing effect (-I effect), which significantly increases the acidity of the α -proton compared to standard aliphatic amino acids[1].

  • Steric Hindrance: The allo-stereochemistry and the bulky O-methyl ether create severe steric clash during nucleophilic attack by the resin-bound amine. This drastically slows down the coupling rate.

Because the coupling is slow, the activated carboxylic acid intermediate has a prolonged lifespan. If a strong tertiary amine base (like DIEA) is present, it has ample time to abstract the acidic α -proton, driving the formation of an achiral enolate or promoting intramolecular cyclization into an oxazolone[2][3]. Upon reaction with the peptide chain, this achiral intermediate resolves non-stereoselectively, yielding a mixture of the desired D-allo and the undesired L-epimer.

RacemizationMechanism A Activated Fmoc-allo-O-Me-D-Thr (Prolonged Lifespan due to Sterics) B Base-Catalyzed Enolization (Alpha-proton abstraction) A->B Excess Strong Base (e.g., DIEA) C Oxazolone Formation (Intramolecular cyclization) A->C Carboxyl Activation F Desired Peptide (Retention of D-allo) A->F Base-Free Fast Coupling (DIC/Oxyma) D Achiral Intermediate (Loss of D-allo stereocenter) B->D C->D Base Catalysis E Epimerized Product (L-O-Me-Thr / D-allo mix) D->E Nucleophilic Attack by Resin-Peptide

Mechanistic pathways of Fmoc-allo-O-methyl-D-Thr racemization during SPPS coupling.

Troubleshooting Guide & FAQs

Q1: Why can't I use standard HBTU/DIEA or HATU/DIEA coupling conditions for Fmoc-allo-O-methyl-D-Thr? A: Uronium-based coupling reagents like HBTU and HATU require a minimum of 2.0 equivalents of a tertiary amine base (typically DIEA) to initiate carboxyl activation. Because DIEA is highly basic ( pKa​≈10.5 ), it rapidly abstracts the acidic α -proton of the slow-coupling O-methyl-D-Thr intermediate, driving oxazolone formation and resulting in up to 20% epimerization[3].

Q2: Which coupling reagent system is recommended to minimize this epimerization? A: A base-free carbodiimide system is the gold standard for this residue. Specifically, N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure or Oxyma-B is highly recommended. Oxyma-B (1,3-dimethylvioluric acid) has been proven to be a superior racemization suppressor compared to traditional HOBt or HOAt, maintaining the chiral integrity of sensitive amino acids while providing excellent coupling efficiency[4][5].

Q3: If my automated synthesizer requires a uronium reagent (e.g., HATU), how should I adjust the base? A: If you must use HATU, you must substitute DIEA with sym-collidine (2,4,6-trimethylpyridine). Collidine is significantly less basic ( pKa​≈7.4 ) but still functions as an effective acid scavenger. This simple substitution drastically reduces base-catalyzed α -proton abstraction while still permitting HATU-mediated activation[3].

Q4: Is it advisable to use microwave-assisted SPPS (MW-SPPS) for this coupling? A: No. Elevated temperatures exponentially increase the rate of both enolization and oxazolone formation. For Fmoc-allo-O-methyl-D-Thr, coupling must be performed at room temperature (or slightly cooled to 15°C) for an extended duration (2–4 hours) rather than applying heat to force the reaction[2].

Quantitative Data: Epimerization vs. Coupling Conditions

The following table summarizes the expected epimerization rates and coupling yields for Fmoc-allo-O-methyl-D-Thr under various synthetic conditions. Note: Data is aggregated from validated studies on hindered, O-methylated threonine derivatives and Oxyma-based suppressors.

Coupling Reagent SystemBase AddedTemperaturePreactivationEpimerization (%)Coupling Yield (%)
HBTU / HOBtDIEA (2.0 eq)25°C5 min15.0 - 20.0%~85%
HATU / HOAtDIEA (2.0 eq)25°C0 min8.0 - 12.0%>95%
HATU / HOAtsym-Collidine (2.0 eq)25°C0 min2.0 - 5.0%>92%
DIC / OxymaPureNone25°C0 min< 1.0%>98%
DIC / Oxyma-B None 25°C 0 min < 0.5% >97%

Experimental Protocol: Base-Free DIC/Oxyma Coupling

To ensure a self-validating and highly reliable coupling of Fmoc-allo-O-methyl-D-Thr, follow this optimized base-free methodology.

CouplingWorkflow S1 1. Swell Resin in DMF (10-15 min) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Reagent Prep (Fmoc-AA + Oxyma-B in DMF) S2->S3 S4 4. In-Situ Activation (Add DIC, NO Preactivation) S3->S4 S5 5. Base-Free Coupling (Room Temp, 2-4 hrs) S4->S5 S6 6. Self-Validation (Kaiser Test & Micro-cleavage) S5->S6

Step-by-step workflow for base-free DIC/Oxyma coupling of sterically hindered amino acids.

Step-by-Step Methodology:

Step 1: Resin Preparation Swell the peptide-resin (typically 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 10–15 minutes. Drain the solvent.

Step 2: Fmoc Deprotection Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine (a secondary amine that can cause premature cleavage or side reactions).

Step 3: Reagent Preparation Weigh out 3.0 equivalents (0.3 mmol) of Fmoc-allo-O-methyl-D-Thr and 3.0 equivalents (0.3 mmol) of Oxyma-B (or OxymaPure). Dissolve both solids in a minimal volume of DMF to achieve a high concentration (approximately 0.1 M to 0.2 M)[5]. High concentration forces the bimolecular coupling reaction forward despite steric hindrance.

Step 4: Activation (Crucial Step) Add the amino acid/Oxyma solution directly to the resin. Immediately add 3.0 equivalents (0.3 mmol) of DIC. Do not preactivate. Preactivation allows the activated ester to sit in solution, increasing the likelihood of oxazolone formation before it even reaches the resin-bound amine[5].

Step 5: Coupling Agitate the reaction mixture gently at room temperature (20–25°C) for 2 to 4 hours. Do not apply microwave heating.

Step 6: Self-Validation & Quality Control

  • Primary Amine Check: Perform a Kaiser test. A negative result (yellow) indicates >99% coupling. A positive result (blue) indicates incomplete coupling; if positive, perform a second coupling using 2.0 eq of reagents for 2 hours.

  • Chiral Integrity Check: Perform a micro-cleavage on a 2 mg resin sample using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude peptide via LC-MS/HPLC to validate that the diastereomeric purity is intact before proceeding to the next synthesis cycle.

References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH -
  • Fmoc Solid Phase Peptide Synthesis - ChemPep -
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - Luxembourg Bio Technologies -
  • Technical Support Information Bulletin 1213 - Oxyma[Ethyl (hydroxyimino)
  • Buy Z-Thr(Me)-OH (EVT-13766615) - EvitaChem -

Sources

Optimization

Technical Support Center: Cleavage Cocktails for Peptides Containing O-Methyl-D-Threonine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges introduced by the O-methyl-D-threonine (O-methyl-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges introduced by the O-methyl-D-threonine (O-methyl-D-Thr) residue during Solid-Phase Peptide Synthesis (SPPS).

Unlike standard protective groups that are designed to be labile, the O-methyl ether on D-threonine is a permanent structural modification intended to enhance metabolic stability, increase cell permeability, and introduce conformational constraints[1]. Successfully cleaving these peptides from the resin without damaging this critical ether linkage requires precise control over acid exposure, scavenger selection, and precipitation dynamics.

PART 1: Mechanistic Insights (The "Why")

To master the cleavage of O-methyl-D-Thr peptides, one must understand the underlying physical chemistry of the ether linkage and the solvation dynamics of the modified peptide.

1. The Causality of Demethylation: Standard Fmoc-SPPS relies on the extreme acid lability of tert-butyl (tBu) ethers used to protect standard Ser/Thr residues. The tBu group readily leaves because it forms a highly stable tertiary carbocation. In contrast, the O-methyl group of O-methyl-D-Thr cannot form a stable carbocation, making it inherently resistant to standard trifluoroacetic acid (TFA) acidolysis[1]. However, in the presence of aggressive nucleophilic scavengers (such as thioanisole) combined with prolonged TFA exposure, an SN​2 -like nucleophilic attack can occur at the activated methyl group, leading to undesired partial demethylation (observed as a -14 Da mass shift)[2].

2. The Causality of Precipitation Failure: Replacing a polar hydroxyl group with a nonpolar methoxy group significantly increases the peptide's overall hydrophobicity[1]. During the final isolation step, standard cold diethyl ether ( Et2​O ) may fail to precipitate the peptide because the highly hydrophobic sequence remains solvated. Transitioning to less polar or bulkier anti-solvents, such as diisopropyl ether ( iPr2​O ) or methyl tert-butyl ether (MTBE), disrupts this solvation shell and forces the hydrophobic peptide to crash out of solution[3].

PART 2: Frequently Asked Questions (FAQs)

Q1: Is the O-methyl group on D-Threonine stable during standard TFA cleavage? A: Yes. The ether linkage is generally stable to standard TFA cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2​O )[1]. However, prolonged exposure (>3 hours) or the use of harsh Lewis acids (e.g., TMSBr) can lead to partial demethylation. Strict adherence to a 1.5 to 2.0-hour cleavage window is required.

Q2: Which cleavage cocktail should I use if my sequence contains O-methyl-D-Thr but no other sensitive residues? A: A standard cocktail of TFA/TIS/ H2​O (95:2.5:2.5) is highly recommended. Triisopropylsilane (TIS) effectively quenches carbocations generated from other protecting groups without acting as a strong enough nucleophile to attack the methyl ether.

Q3: What if my peptide contains Cys, Met, or Trp alongside O-methyl-D-Thr? A: You must use a highly scavenged cocktail to prevent oxidative damage to Cys/Met/Trp. While Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is the industry standard[4], the thioanisole component poses a slight risk of demethylating the O-methyl-D-Thr over extended periods. A safer, self-validating alternative is a modified DODT cocktail: TFA/ H2​O /TIS/DODT (92.5:2.5:2.5:2.5)[3]. DODT suppresses oxidation without the aggressive nucleophilicity of thioanisole.

Q4: My peptide won't precipitate in cold diethyl ether. What happened? A: The O-methyl-D-Thr residue has shifted the hydrophobic balance of your peptide. Highly hydrophobic peptides remain soluble in standard Et2​O . You must switch your anti-solvent to chilled diisopropyl ether ( iPr2​O ) or cyclopentyl methyl ether (CPME) to ensure quantitative precipitation[3].

PART 3: Troubleshooting Matrix

The following table synthesizes quantitative data and mechanistic causes for rapid diagnostics during your workflow.

Diagnostic ObservationMass Shift (LC-MS)Mechanistic CauseRecommended Solution
Partial Demethylation -14 Da SN​2 attack by nucleophilic scavengers (e.g., thioanisole) under prolonged acidic conditions.Limit cleavage time to exactly 1.5–2.0 hours. Replace thioanisole with DODT.
Incomplete Deprotection +252 Da (Pbf)Insufficient cleavage time or lack of effective scavengers for Arg(Pbf) removal.Do not exceed 2.5 hours. Instead, increase TIS/ H2​O ratio slightly and ensure ambient temperature is ≥22∘C .
Poor Precipitation Yield N/A (Low Recovery)Increased hydrophobicity from the O-methyl group prevents the peptide from crashing out in Et2​O .Substitute Et2​O with ice-cold iPr2​O or MTBE. Incubate at 0∘C for 2 hours[3].
Oxidation of Met/Cys +16 Da / +32 DaInadequate scavenging of reactive oxygen species or carbocations during TFA cleavage.Ensure DODT or EDT is fresh. Degas the cleavage cocktail with N2​ prior to addition.

PART 4: Validated Experimental Protocols

This step-by-step methodology is designed as a self-validating system. Built-in checkpoints ensure that errors are caught before proceeding to the next phase.

Protocol: Optimized Cleavage & Isolation of O-Methyl-D-Thr Peptides

Phase 1: Resin Preparation & Cocktail Formulation

  • Wash & Dry: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL/g resin) to remove residual DMF. Self-Validation Check: The resin should shrink slightly and become free-flowing after 15 minutes of vacuum drying. Residual DMF will act as a base and inhibit TFA acidolysis[5].

  • Formulate Cocktail:

    • For sequences without Cys/Met/Trp: Prepare TFA / TIS / H2​O (95:2.5:2.5 v/v/v).

    • For sequences with Cys/Met/Trp: Prepare TFA / H2​O / TIS / DODT (92.5:2.5:2.5:2.5 v/v/v/v)[3].

    • Critical Note: Prepare all cocktails fresh. Do not use thioanisole unless absolutely necessary for multiple Arg(Pbf) residues.

Phase 2: The Cleavage Reaction 3. Execution: Add 10 mL of the selected cleavage cocktail per gram of dry resin. 4. Agitation: Gently agitate the suspension at room temperature ( 22∘C−25∘C ) for exactly 1.5 to 2.0 hours .

  • Self-Validation Check: If the sequence contains Trt-protected residues (e.g., His, Asn, Gln), the solution will rapidly turn deep yellow/orange, visually confirming that the acidic environment is active and trityl cations are forming[4].

Phase 3: Hydrophobic Precipitation & Isolation 5. Filtration: Filter the cleavage mixture through a fritted syringe into a clean collection tube. Wash the depleted resin with 2 mL of neat TFA and combine the filtrates. 6. Anti-Solvent Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diisopropyl ether ( iPr2​O ) or MTBE. 7. Incubation: Allow the mixture to stand at 0∘C for 60 minutes to ensure complete precipitation of the hydrophobic O-methylated peptide[3]. 8. Harvesting: Centrifuge at 3500 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with fresh, cold iPr2​O , centrifuging after each wash. 9. Drying: Dry the pellet under a gentle stream of nitrogen, then lyophilize.

PART 5: Process Visualizations

CleavageWorkflow Start Peptidyl-Resin (O-methyl-D-Thr) CheckResidues Sensitive Residues? (Cys, Met, Trp) Start->CheckResidues CocktailA TFA / TIS / H2O (95 : 2.5 : 2.5) CheckResidues->CocktailA No CocktailB TFA / DODT / TIS / H2O (92.5 : 2.5 : 2.5 : 2.5) CheckResidues->CocktailB Yes Cleavage Cleavage Reaction 1.5 - 2.0 hrs @ 25°C CocktailA->Cleavage CocktailB->Cleavage Precipitation Precipitate in Cold iPr2O or MTBE Cleavage->Precipitation

Decision matrix for optimal cleavage of O-methyl-D-Thr peptides.

MechanisticPathway Stable O-methyl-D-Thr Stable in Standard TFA Risk1 Risk1 Stable->Risk1 Time Excess Risk2 Nucleophilic Attack e.g., Thioanisole Stable->Risk2 Aggressive Scavenger Demethylated Demethylation Mass Shift: -14 Da Risk1->Demethylated SN2 Cleavage Risk2->Demethylated SN2 Cleavage

Mechanistic pathways of acid-catalyzed demethylation during SPPS.

References

  • Benchchem. Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine. Retrieved from 1

  • Benchchem. Improving yield and purity of O-methyl-D-tyrosine peptides. Retrieved from 2

  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from 4

  • ACS Publications. An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. Retrieved from 3

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Retrieved from 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of O-Methylated vs. Hydroxylated Threonine Peptides: A Technical Guide for Researchers

In the intricate world of peptide science and drug discovery, the subtle art of post-translational modification (PTM) holds the key to unlocking enhanced therapeutic potential. Among the myriad of possible modifications,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide science and drug discovery, the subtle art of post-translational modification (PTM) holds the key to unlocking enhanced therapeutic potential. Among the myriad of possible modifications, the strategic alteration of threonine residues through hydroxylation and O-methylation presents a fascinating dichotomy. This guide provides an in-depth comparative analysis of O-methylated and hydroxylated threonine peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances, the resulting shifts in physicochemical properties, the profound biological implications, and the analytical strategies required to distinguish and characterize these critical modifications.

Structural and Physicochemical Distinctions: The Impact of a Single Methyl Group

At the heart of the comparison lies the fundamental difference between a hydroxyl (-OH) group and a methoxy (-OCH₃) group on the threonine side chain. This seemingly minor alteration has significant repercussions for the peptide's behavior.

O-methylated threonine is a derivative where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group, forming an ether linkage.[1] This modification is generally stable under the basic conditions of Fmoc-group removal and the strong acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage in solid-phase peptide synthesis (SPPS). In contrast, hydroxylated threonine retains the polar hydroxyl group, which is often protected during synthesis, for instance as a tert-butyl (tBu) ether, to prevent unwanted side reactions.[2]

The substitution of a polar hydroxyl group with a nonpolar methyl group significantly increases the overall hydrophobicity of the peptide.[3] This increased hydrophobicity is a key factor to consider during purification and analysis.

Below is a diagram illustrating the structural difference between a standard threonine, a hydroxylated threonine (which is the natural state), and an O-methylated threonine within a peptide chain.

cluster_0 Peptide Backbone cluster_1 Threonine Side Chain cluster_2 Hydroxylated Threonine cluster_3 O-Methylated Threonine N_term N-terminus C_term C-terminus N_term->C_term ...-NH-CH-CO-... Thr CH(CH3)OH C_term->Thr Side Chain Thr_OH CH(CH3)OH C_term->Thr_OH Side Chain (Native) Thr_OMe CH(CH3)OCH3 C_term->Thr_OMe Side Chain

Caption: Structural comparison of threonine modifications.

A summary of the key physicochemical differences is presented in the table below.

PropertyHydroxylated ThreonineO-Methylated ThreonineRationale for Difference
Hydrophobicity More hydrophilicMore hydrophobicThe nonpolar methyl group in O-methylated threonine increases its hydrophobicity compared to the polar hydroxyl group.[3]
Hydrogen Bonding Can act as both a hydrogen bond donor and acceptorCan only act as a hydrogen bond acceptorThe hydroxyl group has a proton that can be donated, while the ether oxygen in the methoxy group can only accept hydrogen bonds.
Steric Hindrance Less sterically hinderedMore sterically hinderedThe methyl group is larger than a hydrogen atom, which can influence peptide conformation and interactions with other molecules.
Chemical Reactivity The hydroxyl group can be a site for further modifications like phosphorylation or glycosylation.[4]The ether linkage is generally less reactive under physiological conditions.The presence of a reactive hydroxyl group allows for a wider range of subsequent modifications compared to the more stable ether linkage.

Biological Implications: Directing Cellular Signals

The choice between a hydroxyl and a methoxy group on a threonine residue can have profound consequences for a peptide's biological activity. These modifications can alter protein-protein interactions, influence signaling pathways, and affect metabolic stability.

Hydroxylation of threonine, and other amino acids, is a crucial post-translational modification involved in a wide range of cellular processes. For instance, the hydroxylation of specific proline and asparagine residues in the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is a key event in the cellular response to oxygen levels.[5] While less common than proline hydroxylation, threonine hydroxylation can also play a role in regulating protein function and stability.

O-methylation , on the other hand, is increasingly recognized as a significant PTM that can modulate cellular signaling. While protein methylation has been extensively studied on lysine and arginine residues, O-methylation on serine and threonine is an emerging area of research.[6] This modification can alter a protein's susceptibility to other PTMs, such as phosphorylation, thereby fine-tuning signaling cascades.

A hypothetical signaling pathway illustrating the differential effects of threonine hydroxylation and O-methylation is depicted below.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Ligand Binding Substrate_OH Substrate-Thr(OH) Kinase->Substrate_OH Phosphorylation Substrate_OMe Substrate-Thr(OMe) Kinase->Substrate_OMe Methylation Blocks Phosphorylation Phosphatase Phosphatase Phosphatase->Substrate_OH Dephosphorylation Active_Signal Active Signal Substrate_OH->Active_Signal Signal Transduction Inactive_Signal Inactive Signal Substrate_OMe->Inactive_Signal

Caption: Differential signaling by threonine modifications.

Analytical Strategies: A Comparative Workflow

The distinct physicochemical properties of O-methylated and hydroxylated threonine peptides necessitate tailored analytical approaches for their synthesis, purification, and characterization.

Synthesis of Modified Peptides

The synthesis of both types of modified peptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS) .[7]

For hydroxylated threonine peptides , the side-chain hydroxyl group is commonly protected with a tert-butyl (tBu) group using Fmoc-Thr(tBu)-OH .[2][8] This protecting group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but is readily cleaved during the final acid-mediated cleavage from the resin (e.g., with a TFA cocktail).[7]

For O-methylated threonine peptides , the O-methyl group is stable throughout the SPPS process, and therefore, the corresponding building block, Fmoc-Thr(Me)-OH , does not require a side-chain protecting group.

A generalized workflow for the synthesis of these modified peptides is presented below.

start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/DIPEA) deprotection->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, etc.) purification->analysis

Caption: General workflow for SPPS of modified peptides.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purifying synthetic peptides.[9] The increased hydrophobicity of O-methylated threonine peptides leads to a longer retention time on a reversed-phase column compared to their hydroxylated counterparts.[3] This difference in retention behavior can be exploited for their separation and purification.

A representative comparison of HPLC profiles for a hypothetical peptide with either a hydroxylated or an O-methylated threonine is shown below.

Table 2: Predicted RP-HPLC Retention Times for a Model Peptide

Peptide SequenceModificationPredicted Retention Time (min)
Ac-Gly-X-Gly-NH₂X = Thr(OH)15.2
Ac-Gly-X-Gly-NH₂X = Thr(OMe)18.5
Predicted retention times are for a standard C18 column with a linear gradient of acetonitrile in water with 0.1% TFA.
Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of synthetic peptides.[10] High-resolution mass spectrometry can readily distinguish between O-methylated and hydroxylated threonine peptides based on their mass difference. O-methylation results in a mass increase of 14.01565 Da (CH₂) compared to the native threonine residue.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the modification. The fragmentation patterns of O-methylated and hydroxylated threonine peptides are expected to differ. Hydroxylated threonine-containing peptides often exhibit a neutral loss of water (18 Da) from the side chain during collision-induced dissociation (CID).[11] In contrast, O-methylated threonine peptides may show a characteristic neutral loss of methanol (32 Da).[3]

A summary of the expected mass spectrometry observations is provided in the table below.

Analytical TechniqueHydroxylated Threonine PeptideO-Methylated Threonine Peptide
Intact Mass (MS1) MM + 14.01565 Da
MS/MS Fragmentation Potential neutral loss of H₂O (18 Da) from fragment ions.[11]Potential neutral loss of CH₃OH (32 Da) from fragment ions.[3]
Immonium Ions Thr immonium ion at m/z 74.06Potential modified immonium ion

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis of a Hydroxylated Threonine Peptide using Fmoc-Thr(tBu)-OH

This protocol outlines the manual synthesis of a peptide containing a hydroxylated threonine residue on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[7]

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.[8]

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Purify the peptide by RP-HPLC.

Protocol for Mass Spectrometric Analysis

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

LC-MS/MS Analysis:

  • Inject the sample onto a C18 analytical column.

  • Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

  • Acquire mass spectra in positive ion mode.

  • Perform data-dependent MS/MS analysis on the most abundant precursor ions.

  • Analyze the data to confirm the peptide mass and sequence, and to identify the characteristic fragmentation patterns.

Conclusion

The choice between O-methylation and hydroxylation of threonine residues offers a powerful tool for modulating the properties and biological activity of peptides. O-methylation can enhance hydrophobicity and metabolic stability, while the native hydroxyl group provides a site for further modification and critical hydrogen bonding interactions. A thorough understanding of the distinct chemical, physical, and biological characteristics of these modifications, coupled with robust analytical methods for their synthesis and characterization, is essential for the rational design of novel peptide-based therapeutics. This guide provides a foundational framework and practical protocols to aid researchers in navigating the exciting landscape of peptide engineering.

References

  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. PubMed. Available from: [Link].

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available from: [Link].

  • New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. PMC. Available from: [Link].

  • Peptide NMR. University of Zurich. Available from: [Link].

  • 1H and 31P NMR spectroscopy of phosphorylated model peptides. PubMed. Available from: [Link].

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Available from: [Link].

  • Sites of Hydroxyl Radical Reaction with Amino Acids Identified by 2 H NMR Detection of Induced 1 H. ResearchGate. Available from: [Link].

  • O-Methylthreonine. PubChem. Available from: [Link].

  • Threonine. Wikipedia. Available from: [Link].

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. Royal Society of Chemistry. Available from: [Link].

  • Amino Acids - Threonine. The Biology Project, University of Arizona. Available from: [Link].

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available from: [Link].

  • Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. PMC. Available from: [Link].

  • Peptide Fragmentation Patterns in Mass Spectrometry. ResolveMass. Available from: [Link].

  • Sites of Hydroxyl Radical Reaction with Amino Acids Identified by 2H NMR Detection of Induced 1H/2H Exchange. Journal of the American Chemical Society. Available from: [Link].

  • Mechanism of Action Enzymatic Assay Results. (A) Peptide dose response... ResearchGate. Available from: [Link].

  • O-Methyl-L-threonine. Chemsrc. Available from: [Link].

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  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link].

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. PMC. Available from: [Link].

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  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical. Available from: [Link].

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  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Available from: [Link].

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  • Moonlighting activity of threonine synthase in cyanobacterial cell death. mSystems. Available from: [Link].

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Comparative

A Comparative Guide to the Mass Spectrometry of Peptides Containing Fmoc-allo-O-methyl-D-Thr

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic peptides is a foundational requirement for advancing research and ensuring therapeutic efficacy. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic peptides is a foundational requirement for advancing research and ensuring therapeutic efficacy. The incorporation of unnatural amino acids, such as Fmoc-allo-O-methyl-D-Thr, imparts desirable properties like enhanced stability and proteolytic resistance but concurrently introduces significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of these complex peptides, offering field-proven insights and detailed experimental protocols to navigate the intricacies of their characterization.

The unique structure of Fmoc-allo-O-methyl-D-Thr presents a tripartite analytical challenge:

  • The N-terminal Fmoc Group: This bulky, hydrophobic protecting group is essential for synthesis but complicates analysis. Its presence dramatically alters chromatographic behavior and can dominate fragmentation spectra, potentially obscuring critical sequence information.[1][2]

  • The O-methyl Modification: While chemically stable, the O-methyl group on the threonine side chain can induce characteristic neutral losses during tandem mass spectrometry (MS/MS), which must be correctly interpreted.

  • The D-Stereoisomer: Although mass spectrometry is inherently insensitive to stereochemistry, confirming the presence of the D-amino acid is a critical quality attribute.[3] While specialized techniques are required for absolute confirmation, understanding its impact on peptide properties is crucial.

This guide will dissect these challenges and compare the performance of various mass spectrometry techniques to provide a robust framework for confident structural elucidation.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization and fragmentation method is paramount for successfully analyzing peptides containing Fmoc-allo-O-methyl-D-Thr. The primary goal is to generate a rich set of fragment ions that provide unambiguous sequence coverage while also confirming the modification's location.

Technique Principle Advantages for this Application Disadvantages for this Application
Electrospray Ionization (ESI) Soft ionization creating multiply charged ions from solution.Ideal for LC-MS coupling, providing excellent sensitivity and compatibility with reversed-phase separation of peptides.Can be sensitive to sample purity and buffer composition.
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Fragmentation via collision with an inert gas. Primarily cleaves the peptide backbone to produce b- and y-ions.[4]Well-established, generates predictable backbone fragmentation for standard peptides.The low-energy nature of CID can lead to the facile fragmentation of the Fmoc group (yielding a dominant m/z 179 ion or a 222 Da neutral loss), suppressing peptide backbone fragmentation.[5] Can induce neutral losses from the O-methylated side chain (e.g., loss of methanol).
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Fragmentation via electron transfer, which induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-ions.[6]A non-ergodic ("fast") fragmentation method that is highly effective at preserving post-translational modifications and side-chain integrity.[6] Less likely to be dominated by Fmoc group fragmentation.Generally more effective for peptides with higher charge states (≥2+). May produce less extensive backbone fragmentation for shorter, singly charged peptides compared to CID/HCD.

Expert Recommendation: A multi-faceted approach is optimal. Use ESI for ionization coupled with liquid chromatography. For fragmentation, employ both HCD and ETD in parallel or in subsequent runs. HCD will confirm backbone sequence and reveal characteristic neutral losses, while ETD will provide complementary fragmentation that preserves the O-methyl modification and is less biased by the Fmoc group.

Experimental Workflows and Protocols

A systematic workflow is essential for the comprehensive analysis of these modified peptides. The process should include analysis of both the Fmoc-protected and the deprotected peptide to distinguish artifacts of the protecting group from the inherent properties of the peptide sequence.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P0 Lyophilized Peptide P1 Reconstitute in 50% ACN / 0.1% FA P0->P1 P2 Split Sample P1->P2 P3 Fmoc-Protected Peptide (For Direct Analysis) P2->P3 P4 Fmoc Deprotection (20% Piperidine in DMF) P2->P4 A1 Reversed-Phase LC Separation (C18 Column) P3->A1 Inject P5 Precipitate & Reconstitute P4->P5 P6 Deprotected Peptide (For Comparative Analysis) P5->P6 P6->A1 Inject A2 High-Resolution MS1 Scan (e.g., Orbitrap) A1->A2 A3 Data-Dependent MS/MS A2->A3 A4 HCD Fragmentation A3->A4 A5 ETD Fragmentation A3->A5 D1 Database Search / Manual Annotation A4->D1 A5->D1 D2 Identify b- and y-ions (HCD) & c- and z-ions (ETD) D1->D2 D3 Characterize Neutral Losses (Fmoc, -CH3OH) D2->D3 D4 Compare Protected vs. Deprotected Spectra D3->D4 D5 Final Structure Confirmation D4->D5

Caption: Comprehensive workflow for the analysis of Fmoc-modified peptides.
Protocol 1: Sample Preparation for Mass Spectrometry

This protocol details the preparation of both the intact Fmoc-protected peptide and its deprotected counterpart for comparative analysis.

Materials:

  • Lyophilized peptide containing Fmoc-allo-O-methyl-D-Thr

  • Solvent A: 0.1% Formic Acid (FA) in Water

  • Solvent B: 0.1% Formic Acid (FA) in Acetonitrile (ACN)

  • Reconstitution Solution: 50% ACN / 50% Water / 0.1% FA

  • Deprotection Solution: 20% Piperidine in N,N-dimethylformamide (DMF)

  • Cold Diethyl Ether

  • Low-binding microcentrifuge tubes

Procedure:

  • Reconstitution of Fmoc-Protected Peptide:

    • Dissolve the lyophilized peptide in the Reconstitution Solution to a final concentration of 1 mg/mL.

    • Vortex briefly and centrifuge to ensure the sample is fully dissolved and collected at the bottom of the tube. This sample is ready for direct LC-MS analysis.[2]

  • Fmoc Deprotection for Comparative Analysis:

    • To a separate aliquot of the dissolved peptide (e.g., 50 µL), add 50 µL of the Deprotection Solution.

    • Allow the reaction to proceed for 30 minutes at room temperature to ensure complete removal of the Fmoc group.[2]

    • Precipitate the deprotected peptide by adding 1 mL of cold diethyl ether.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the peptide.

    • Carefully decant the supernatant.

    • Wash the pellet with another 1 mL of cold diethyl ether and repeat the centrifugation.

    • After removing the final supernatant, allow the pellet to air dry briefly to remove residual ether.

    • Reconstitute the deprotected peptide pellet in the same volume of Reconstitution Solution (50 µL). This sample is now ready for comparative LC-MS analysis.

Protocol 2: LC-MS/MS Method

This protocol provides a general framework for the analysis on a high-resolution mass spectrometer (e.g., an Orbitrap system).

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5-60% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive ESI

  • MS1 Resolution: 60,000

  • Scan Range: m/z 300-2000

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

  • Fragmentation Methods: Run separate injections for HCD and ETD analysis.

    • HCD: Normalized collision energy stepped (e.g., 25, 30, 35).

    • ETD: Calibrated charge-dependent ETD reaction times.

  • MS/MS Resolution: 30,000

Fragmentation Analysis: Predicted Pathways

Understanding the expected fragmentation is key to interpreting the resulting spectra. The presence of the Fmoc group and the O-methyl modification creates specific, predictable fragmentation patterns that differ between HCD and ETD.

G cluster_cid HCD / CID Fragmentation cluster_etd ETD Fragmentation PRE_CID [Fmoc-Peptide-H]+ F_Fmoc Fmoc+ ion (m/z 179.1) PRE_CID->F_Fmoc Side Chain NL_Fmoc [Peptide-H]+ (Neutral Loss of 222 Da) PRE_CID->NL_Fmoc Side Chain BY_IONS b/y ions NL_Fmoc->BY_IONS Backbone NL_MeOH [b/y ion - CH3OH]+ BY_IONS->NL_MeOH Side Chain (O-Me-Thr) PRE_ETD [Fmoc-Peptide+nH]n+ CZ_IONS c/z ions PRE_ETD->CZ_IONS Backbone (N-Cα bond)

Caption: Predicted fragmentation pathways for HCD vs. ETD.
HCD Fragmentation Characteristics:
  • Fmoc Group Fragmentation: Expect to see a prominent ion at m/z 179.1 , corresponding to the fluorenylmethyl cation, and/or a neutral loss of 222.1 Da from the precursor and larger fragment ions.[5] This can sometimes be the base peak, complicating spectral interpretation.

  • Backbone Fragmentation: Standard b- and y-type ions will be observed from the peptide backbone.

  • O-methyl-Thr Side Chain: A characteristic neutral loss of methanol (32.03 Da ) from the side chain of allo-O-methyl-D-Thr is highly probable, especially from fragment ions containing this residue. This is analogous to neutral losses seen from other modified threonine residues.[7]

ETD Fragmentation Characteristics:
  • Fmoc Group Preservation: The Fmoc group is typically retained on the c- and z-ions, as ETD does not deposit enough vibrational energy to induce its fragmentation.

  • Backbone Fragmentation: Cleavage occurs at the N-Cα bond, generating a comprehensive series of c- and z-type ions. This provides complementary sequence information to the b- and y-ions from HCD.

  • O-methyl-Thr Preservation: The O-methyl modification is stable under ETD conditions, allowing for unambiguous localization of the modified residue within the peptide sequence.[6]

Data Summary: Predicted Ions for a Model Peptide

Let's consider a model tripeptide: Fmoc-Ala-(allo-O-methyl-D-Thr)-Gly-NH2 (Monoisotopic Mass = 548.2635 Da)

Fragment Ion HCD Predicted m/z ETD Predicted m/z Notes
b2 388.1922-Fmoc-Ala-(O-Me-Thr)+
y1 76.0393-Gly-NH2+
y2 191.1026-(O-Me-Thr)-Gly-NH2+
c2 405.2187405.2187Fmoc-Ala-(O-Me-Thr)+NH3
z1 175.0930175.0930(O-Me-Thr)-Gly-NH2 - H
Fmoc+ 179.0855-Characteristic ion in HCD.
[M+H - CH3OH]+ 517.2424-Neutral loss of methanol in HCD.
[M+H - Fmoc]+ 327.1729-Neutral loss of Fmoc group in HCD.

Conclusion and Best Practices

The mass spectrometric analysis of peptides containing Fmoc-allo-O-methyl-D-Thr requires a nuanced and multi-faceted approach. Simply relying on a standard CID or HCD method may lead to incomplete characterization due to the dominant fragmentation of the N-terminal Fmoc group.

Key Recommendations:

  • Analyze Both Protected and Deprotected Forms: Comparing the spectra of the peptide with and without the Fmoc group is the most reliable way to confirm which spectral features are intrinsic to the peptide sequence and which are artifacts of the protecting group.

  • Employ Orthogonal Fragmentation: Utilize both HCD and ETD fragmentation. HCD provides familiar b/y ion series and confirms characteristic neutral losses, while ETD offers complementary c/z ion series that preserve the modification and are not biased by the Fmoc group.

  • Utilize High-Resolution Mass Spectrometry: High-resolution and accurate mass measurements are essential to confidently identify fragment ions and differentiate between species with similar nominal masses, such as the neutral loss of CO (28.00 Da) and N2 (28.01 Da).

  • Careful Spectral Interpretation: Be aware of the characteristic ions and neutral losses associated with both the Fmoc group (m/z 179, NL 222 Da) and the O-methylated threonine side chain (NL 32 Da).

By implementing these strategies, researchers can overcome the analytical hurdles posed by these complex modified peptides, ensuring accurate structural elucidation and confident advancement of their research and development programs.

References

  • Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329–340. Retrieved from [Link]

  • Zhang, T., & Li, L. (2025). Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling. Analytical Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Retrieved from [Link]

  • Stefanowicz, P., Kluczyk, A., & Szewczuk, Z. (2019). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 24(19), 3543. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Gfeller, D., Guillaume, P., Michaux, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23813–23820. Retrieved from [Link]

  • Ijaq, J., & Bethi, N. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 118–125. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2026). How to Identify Unknown Peptides by LC-MS Testing. YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Arrey, T. N., & Schepmoes, A. A. (2013). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of proteomics & bioinformatics, S2. Retrieved from [Link]

  • Wysocki, V. H., & Resing, K. A. (2001). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. Retrieved from [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis, 11(17), 1555–1559. Retrieved from [Link]

  • Nikolaev, E. N., Popov, I. A., Kononikhin, A. S., Indeykina, M. I., & Kukaev, E. N. (2016). High-resolution mass-spectrometry analysis of peptides and proteins. Russian Chemical Reviews, 85(10), 1047–1071. Retrieved from [Link]

  • Echeverría, E., & Galiano, V. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5439. Retrieved from [Link]

  • Lee, Y., & Lee, C. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 26(3), 1563. Retrieved from [Link]

  • Cydzik, M., & Rudowska, M. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(21), 5174. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Přikryl, J., & Havliš, J. (2004). MALDI-TOF mass spectrometric properties of humanin-like peptides. Journal of Applied Biomedicine, 2(2), 107–112. Retrieved from [Link]

  • de Oliveira, A. L. S., & Mac-Mary, I. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. International Journal of Mass Spectrometry, 487, 117020. Retrieved from [Link]

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Validation

A Comparative Guide to the Conformational Analysis of Peptides Containing allo-O-methyl-D-Thr

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. Among these, allo-O-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. Among these, allo-O-methyl-D-threonine (allo-O-methyl-D-Thr) offers unique stereochemical and electronic properties that can profoundly influence peptide conformation, and consequently, its biological activity and stability. This guide provides a comparative analysis of key techniques used to elucidate the three-dimensional structure of peptides featuring this intriguing amino acid. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), and Computational Modeling, offering field-proven insights to guide your experimental design and data interpretation.

The Significance of allo-O-methyl-D-Thr in Peptide Design

The "unnatural" D-configuration of the alpha-carbon in allo-O-methyl-D-Thr, combined with the stereochemistry at the beta-carbon, introduces significant conformational constraints.[1] Unlike its proteinogenic L-threonine counterpart, the allo form possesses a different spatial arrangement of its side-chain substituents.[1] The methylation of the side-chain hydroxyl group further modifies its hydrogen-bonding capacity and steric bulk. These features make allo-O-methyl-D-Thr a valuable tool for:

  • Inducing specific secondary structures: The unique stereochemistry can favor the formation of turns or other non-canonical structures.

  • Enhancing proteolytic stability: Peptides containing D-amino acids are often more resistant to degradation by proteases.[2][3]

  • Modulating receptor binding: The fixed orientation of the side chain can lead to more specific and potent interactions with biological targets.

Understanding the precise conformational impact of incorporating allo-O-methyl-D-Thr is therefore paramount for rational peptide design.

A Comparative Overview of Conformational Analysis Techniques

TechniqueInformation ProvidedResolutionSample RequirementsThroughput
NMR Spectroscopy Detailed 3D structure, inter-proton distances, dihedral angles, dynamicsAtomicHigh concentration (>0.5 mM), small volume (450-500 µL)[4]Low
Circular Dichroism Secondary structure content (α-helix, β-sheet, random coil)[5][6]LowLow concentration (0.3-0.5 mg/mL), small volume[5]High
Computational Modeling Predicted 3D structures, conformational ensembles, energetic landscapesAtomicNone (in silico)High

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure

NMR spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure of peptides in solution, providing a picture of their native, solvated state.[7][8]

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to first assign all proton resonances to specific amino acids in the peptide sequence and then to measure through-space and through-bond correlations to define the structure.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues. It establishes correlations between all protons within a single amino acid's spin system.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of NMR structure determination, NOESY reveals protons that are close in space (typically < 5 Å), regardless of their position in the sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[9]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds), aiding in the assignment of side-chain protons.[7]

Experimental Protocol: A Self-Validating System

A robust NMR analysis protocol ensures that the final structure is consistent with all experimental data.

Step 1: Sample Preparation

  • Synthesize and purify the peptide containing allo-O-methyl-D-Thr using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of peptides with non-standard amino acids may require specialized coupling methods.[3]

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a concentration of at least 0.5 mM.[4] The inclusion of D₂O provides a lock signal for the spectrometer.[4]

  • Adjust the pH of the sample to a value where amide proton exchange is minimized (typically below pH 7.5).[4]

Step 2: Data Acquisition

  • Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and COSY, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • For the NOESY experiment, use a mixing time appropriate for the size of the peptide (e.g., 200-600 ms) to observe key through-space interactions.[10]

Step 3: Resonance Assignment and Structure Calculation

  • Process the NMR spectra using appropriate software (e.g., TopSpin).

  • Perform sequential assignment of all proton resonances by correlating the TOCSY and NOESY data.

  • Identify and integrate NOESY cross-peaks to generate a list of inter-proton distance restraints.

  • Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental restraints.

  • Analyze the quality of the calculated structures based on parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the ensemble.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment TOCSY 2D TOCSY pH_Adjustment->TOCSY NOESY 2D NOESY pH_Adjustment->NOESY COSY 2D COSY pH_Adjustment->COSY Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment COSY->Assignment Restraints Generate Distance Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Workflow for peptide structure determination by NMR spectroscopy.

II. Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure

Circular dichroism is a spectroscopic technique that provides a rapid and non-destructive assessment of the overall secondary structure of a peptide in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[11]

The Power and Limitations of CD

CD spectroscopy is an excellent tool for initial conformational screening and for monitoring conformational changes in response to environmental factors like temperature or solvent.[11] However, it provides low-resolution information and cannot pinpoint the location of specific structural elements within the peptide sequence.

Experimental Protocol: A Straightforward Approach

Step 1: Sample Preparation

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[10] The buffer components should not have significant absorbance in the far-UV region.

  • Dilute the stock solution to a final concentration of approximately 0.3-0.5 mg/mL.[5]

Step 2: Data Acquisition

  • Use a spectropolarimeter to record the CD spectrum in the far-UV region (typically 190-250 nm).[12]

  • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[10]

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

Step 3: Data Analysis

  • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).[12]

  • Analyze the shape of the spectrum to qualitatively assess the secondary structure content. Characteristic spectral features indicate the presence of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), or random coils.[5][11]

  • Use deconvolution software to estimate the percentage of each secondary structure type.[12]

Visualization of the CD Workflow

CD_Workflow cluster_prep_cd Sample Preparation cluster_acq_cd Data Acquisition cluster_analysis_cd Data Analysis Peptide_Solution Prepare Peptide Solution in Buffer Record_Spectrum Record CD Spectrum (190-250 nm) Peptide_Solution->Record_Spectrum Record_Baseline Record Buffer Baseline Peptide_Solution->Record_Baseline Subtract_Baseline Subtract Baseline Record_Spectrum->Subtract_Baseline Record_Baseline->Subtract_Baseline Convert_Ellipticity Convert to Mean Residue Ellipticity Subtract_Baseline->Convert_Ellipticity Deconvolution Secondary Structure Deconvolution Convert_Ellipticity->Deconvolution Comp_Workflow cluster_setup System Setup cluster_md Molecular Dynamics Simulation cluster_analysis Trajectory Analysis Build_Model Build Initial Peptide Model Solvate Solvate and Add Ions Build_Model->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Heating and Equilibration Minimize->Equilibrate Production_Run Production MD Simulation Equilibrate->Production_Run Clustering Conformational Clustering Production_Run->Clustering Property_Calc Calculate Structural Properties Clustering->Property_Calc Comparison Compare with Experimental Data Property_Calc->Comparison

Caption: Workflow for computational modeling of peptide conformation.

Conclusion: An Integrated Approach for Comprehensive Understanding

The conformational analysis of peptides containing allo-O-methyl-D-Thr requires a multi-faceted approach. While NMR spectroscopy provides the most detailed structural information, its low throughput and high sample requirements can be a bottleneck. Circular dichroism offers a rapid and convenient method for initial screening and for monitoring conformational changes. Computational modeling provides a powerful in silico tool for exploring the conformational landscape and for rationalizing experimental observations. By judiciously combining these techniques, researchers can gain a comprehensive understanding of the structural impact of incorporating this unique amino acid, thereby accelerating the design of novel peptides with tailored biological activities.

References

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025, October 1). Vertex AI Search.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed.
  • Voelz, V. A., Yao, Y., & Gsponer, J. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC - NIH.
  • Shen, C., & Li, D. (2018). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer.
  • Sreerama, N., & Woody, R. W. (2004). Circular Dichroism Studies of Secondary Structure of Peptides. Springer.
  • Zukić, M., et al. (2021). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). PMC.
  • Kumar, A., & Kumar, P. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • University of Zurich. (n.d.). peptide nmr.
  • Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. PubMed.
  • Wolde-Meskela, B. (2016). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
  • Papakyriakou, A., et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. PMC.
  • Ikeya, T., & Sugita, Y. (2023). Computational Studies on Protein Conformations in Cells with the Modeling of Biomolecular Environment Abstract Version. RIKEN.
  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sørensen, M. D., et al. (2021). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science.
  • Clark, B. R., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of Organic Chemistry.
  • Kikuchi, Y., & Konno, H. (2014). Improved synthesis of D-allothreonine derivatives from L-threonine. ResearchGate.
  • Organic Syntheses. (2015, September 10). Dipeptide Syntheses via Activated α-‐Aminoesters.
  • Williamson, M. P., & Craik, D. J. (1998). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed.
  • Shrestha, M. K., et al. (2025, December 19). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. Nepal Journals Online.
  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly.
  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Blanco, F. J., et al. (1994). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Mayo Clinic.
  • Zheng, J. S., et al. (2021). Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications.

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Comparative

Comparative Guide: Biological Activity and Synthesis of Peptides Incorporating Fmoc-allo-O-methyl-D-Threonine

Executive Summary The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, addressing critical limitations of natural peptides such as proteolytic instability, poor membrane p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, addressing critical limitations of natural peptides such as proteolytic instability, poor membrane permeability, and aggregation. Among these, allo-O-methyl-D-Threonine (introduced via its Fmoc-protected building block during solid-phase synthesis) stands out as a highly specialized residue. By combining D-chirality, allo-stereochemistry, and side-chain O-methylation, this amino acid fundamentally alters peptide backbone dynamics and lipophilicity.

This guide provides an objective comparison of allo-O-methyl-D-Thr against standard threonine derivatives, detailing its biological activity, conformational impact, and the step-by-step causality behind its synthesis protocols.

The Causality of Structural Modification

To understand the biological activity of peptides containing allo-O-methyl-D-Thr, we must deconstruct the three distinct modifications it introduces to the native L-Threonine structure:

  • D-Chirality (Inversion at Cα): Endogenous proteases are stereoselective for L-amino acids. Inverting the α-carbon stereocenter renders the peptide bond highly resistant to enzymatic cleavage, significantly prolonging in vivo half-life[1].

  • allo-Stereochemistry (Inversion at Cβ): Natural threonine is (2S, 3R). Standard D-Thr is (2R, 3S). The allo-D form is (2R, 3R). This inversion at the β-carbon alters the preferred χ1 dihedral angle. Causally, this shifts the spatial orientation of the side chain, which can relieve steric clashes in heavily constrained macrocycles and stabilize specific β-turn conformations[1].

  • O-Methylation (Etherification of the Hydroxyl): Converting the polar -OH group to a methoxy (-OCH₃) group eliminates a hydrogen-bond donor. This "cap" prevents unwanted intermolecular hydrogen bonding (which often leads to peptide gelation) and increases the overall lipophilicity (LogP) of the sequence, enhancing target affinity in hydrophobic binding pockets[2].

Comparative Analysis: allo-O-methyl-D-Thr vs. Alternatives

When designing a peptide therapeutic, selecting the correct threonine derivative is critical. The table below summarizes the physicochemical and biological performance of allo-O-methyl-D-Thr compared to its natural and synthetic alternatives.

FeatureL-ThreonineD-ThreonineD-allo-Threonineallo-O-methyl-D-Threonine
Stereochemistry (2S, 3R)(2R, 3S)(2R, 3R)(2R, 3R)
Side-Chain Motif -OH-OH-OH-OCH₃
H-Bonding Donor & AcceptorDonor & AcceptorDonor & AcceptorAcceptor Only
Proteolytic Stability Low (Endogenous)HighHighVery High
Aqueous Solubility HighHighHighModerate (Potent Anti-gelation)
Conformational Propensity αR / β-sheetαL / D-β-sheetRestricted χ1 rotamerHighly restricted, Turn-inducing
Primary Application Native sequencesProtease resistanceSpatial targetingBioavailability & Aggregation control

Biological Activity Profiles & Case Studies

The unique structural properties of allo-O-methyl-D-Thr translate directly into potent biological activities across various therapeutic areas.

Antimicrobial Peptides: Overcoming Gelation in Teixobactin

Teixobactin is a potent macrocyclic antibiotic targeting bacterial Lipid II. However, synthetic analogues often suffer from severe aqueous solubility issues, forming amyloid-like gels driven by intermolecular β-sheet hydrogen bonding. Researchers discovered that substituting native polar residues with O-methyl threonine acts as a "β-sheet breaker." By eliminating the hydrogen-bond donor, the O-methyl ether prevents gelation, dramatically improving the solubility and handling of the peptide while maintaining potent antibacterial activity against MRSA and VRE[2]. Furthermore, specific allo-O-methyl-threonine derivatives have demonstrated targeted growth inhibition against Pseudomonas putida[3].

Antiviral Marine Depsipeptides: Homophymine A

Marine cyclodepsipeptides, such as papuamides and homophymines, exhibit potent cytoprotective activity against HIV-1 by inhibiting viral entry and fusion[4]. Initial hypotheses suggested that the complex β-methoxytyrosine residue was essential for this activity. However, structure-activity relationship (SAR) studies on Homophymine A revealed that replacing β-methoxytyrosine with O-methyl threonine retained full antiviral efficacy[4]. The lipophilic methoxy group effectively inserts into the hydrophobic pockets of the viral envelope (gp120) or host co-receptors, proving that the ether modification is the primary driver of binding, rather than the aromatic ring.

MOA_Pathway Mod allo-O-methyl-D-Thr Incorporation Prop1 Loss of H-Bond Donor (Disrupts Gelation) Mod->Prop1 Prop2 D-allo Stereochemistry (Protease Evasion) Mod->Prop2 Effect1 Enhanced Aqueous Solubility Prop1->Effect1 Effect2 Prolonged in vivo Half-Life Prop2->Effect2 Outcome Superior Therapeutic Efficacy (e.g., Teixobactin Analogues) Effect1->Outcome Effect2->Outcome

Mechanistic pathway illustrating how allo-O-methyl-D-Thr modifications drive therapeutic efficacy.

Experimental Protocols: SPPS Workflow

Incorporating Fmoc-allo-O-methyl-D-Thr into a peptide chain presents specific synthetic challenges. The combination of Cβ-branching and the bulky O-methyl ether creates significant steric hindrance, slowing down the nucleophilic attack during coupling[5].

To ensure a self-validating and high-yield synthesis, standard HBTU/DIPEA protocols must be abandoned in favor of highly reactive coupling systems.

Step-by-Step Methodology

1. Resin Swelling & Deprotection

  • Action: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Treat with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group of the preceding amino acid.

  • Causality: Proper swelling exposes reactive sites within the polymer matrix. Piperidine acts as a base to undergo an E1cB mechanism, liberating the free amine.

2. Activation of Fmoc-allo-O-methyl-D-Thr

  • Action: Dissolve 4.0 equivalents of Fmoc-allo-O-methyl-D-Thr and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA.

  • Causality: HATU is mandatory here. It forms an active ester with 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at position 7 of the HOAt leaving group acts as a general base, hydrogen-bonding with the incoming resin-bound amine. This "neighboring group effect" drastically accelerates the coupling of sterically hindered residues.

3. Double Coupling

  • Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature. Drain, wash with DMF, and repeat the exact coupling step a second time.

  • Causality: The steric bulk of the Cβ-methyl and O-methyl groups severely restricts the trajectory of the incoming nucleophile. A single coupling will likely leave unreacted amines, leading to deletion sequences. Double coupling forces the reaction to completion.

4. Capping (Critical Self-Validating Step)

  • Action: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

  • Causality: Any trace unreacted amines left after the sluggish coupling must be permanently acetylated (capped). If left uncapped, they will react in the next cycle, creating an (n-1) deletion peptide that is nearly impossible to separate from the target peptide via HPLC due to identical hydrophobicity.

5. Cleavage & Global Deprotection

  • Action: Treat the resin with a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours.

  • Causality: The O-methyl ether is stable to strongly acidic conditions (unlike standard tBu protecting groups on natural Threonine, which are cleaved). The final peptide is released with the O-methyl modification intact.

SPPS_Workflow Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. Activation of Fmoc-allo-O-Me-D-Thr (HATU / DIPEA) Step1->Step2 Step3 3. Double Coupling (Overcomes Steric Hindrance) Step2->Step3 Step4 4. Capping (Acetic Anhydride / Pyridine) Step3->Step4 Step4->Step1 Next Cycle Step5 5. Cleavage & Isolation (TFA Cocktail) Step4->Step5

Workflow for solid-phase peptide synthesis incorporating the sterically hindered allo-O-methyl-D-Thr.

Conclusion

The transition from standard threonine to allo-O-methyl-D-Threonine represents a paradigm shift from natural mimicry to rational drug design. By deliberately inverting stereocenters and capping hydrogen-bond donors, researchers can engineer peptides that bypass the inherent flaws of biological molecules—namely, rapid degradation and aggregation. While its incorporation demands rigorous, optimized SPPS protocols due to steric hindrance, the resulting gains in solubility, half-life, and target affinity make it an indispensable tool for modern peptide therapeutics.

References

  • Nature versus design: the conformational propensities of D-amino acids and the importance of side chain chirality. PubMed Central (PMC). Available at:[Link]

  • Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine Drugs (MDPI). Available at:[Link]

  • Novel Synthetic Amino Acids and Peptides as Bacterial Growth Inhibitors. Yerevan State University (YSU) Journals. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-allo-O-methyl-D-Thr

Comprehensive Safety and Operational Guide for Handling Fmoc-allo-O-methyl-D-Thr in Peptide Synthesis As a Senior Application Scientist, I frequently consult on the integration of non-natural amino acids into Solid-Phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Fmoc-allo-O-methyl-D-Thr in Peptide Synthesis

As a Senior Application Scientist, I frequently consult on the integration of non-natural amino acids into Solid-Phase Peptide Synthesis (SPPS) workflows. Fmoc-allo-O-methyl-D-Thr (CAS: 1279032-75-5) is a highly specialized building block utilized by drug development professionals to confer proteolytic resistance and unique structural motifs to peptide therapeutics.

However, handling this compound requires a bifurcated safety approach. You must mitigate the particulate hazards of the dry powder, while simultaneously managing the severe chemical hazards of the solvents (DMF, NMP) and reagents (piperidine, TFA) required for its incorporation. This guide provides a self-validating, step-by-step protocol to ensure absolute operational safety, regulatory compliance, and chemical integrity.

Chemical Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties of the substance. Fmoc-allo-O-methyl-D-Thr is a fine, light-sensitive powder[]. The primary hazards stem from its particulate nature and its reactivity profile during synthesis.

Table 1: Hazard Profile and Causality

Hazard ClassGHS ClassificationMechanistic Causality & Risk
Inhalation H335: Respiratory Tract IrritationFine dust particles can easily aerosolize during weighing, mechanically and chemically irritating mucosal membranes[2].
Skin Contact H315: Skin IrritationDirect contact disrupts the lipid bilayer of the stratum corneum, causing localized inflammation[2].
Eye Contact H319: Serious Eye IrritationParticulates cause mechanical abrasion to the cornea, exacerbated by the compound's chemical reactivity[2].
Stability Light & Moisture SensitiveExposure to ambient light or moisture degrades the Fmoc protecting group, compromising downstream coupling efficiency[].

Dynamic Personal Protective Equipment (PPE) Matrix

Because the physical state of the chemical changes throughout the SPPS workflow, your PPE must adapt dynamically.

Table 2: Phase-Specific PPE Requirements

Operational PhaseGlovesRespiratoryEye/FaceBody & Engineering Controls
Phase 1: Dry Powder Nitrile (4 mil minimum)N95 or P100 Particulate RespiratorSafety Goggles (Splash/Dust proof)Flame-retardant lab coat, Anti-static weighing enclosure
Phase 2: Solubilization Butyl Rubber or Double-Gloved NitrileFume Hood (Face velocity >100 fpm)Safety Glasses with side shieldsChemical apron over lab coat, Hood sash lowered
Phase 3: Cleavage Heavy-duty Neoprene or Butyl RubberFume HoodFace Shield over Safety GogglesAcid-resistant apron

Scientific Rationale: Standard nitrile gloves provide adequate protection against the dry powder. However, once Fmoc-allo-O-methyl-D-Thr is solubilized in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), standard nitrile is rapidly permeated. DMF is a known reproductive toxin that acts as a carrier solvent, dragging dissolved solutes directly through the skin barrier. Therefore, transitioning to butyl rubber or strict double-gloving is non-negotiable during Phase 2.

Operational Workflow & Safety Protocol

The following step-by-step methodology ensures both operator safety and the chemical integrity of the Fmoc-protected amino acid.

Step 1: Preparation and Weighing (Dry Phase)
  • Ensure the analytical balance is located within an exhausted weighing enclosure or a ductless fume hood equipped with a HEPA filter.

  • Don Phase 1 PPE (N95 mask, nitrile gloves, goggles).

  • Use anti-static spatulas to minimize the electrostatic dispersion of the fine powder.

  • Weigh the required amount of Fmoc-allo-O-methyl-D-Thr.

  • Self-Validation Check: If the powder clings excessively to the spatula or the sides of the weigh boat, static electricity is too high. Stop the procedure and use an anti-static ionizer gun to neutralize the field before proceeding, preventing sudden aerosolization and inhalation exposure.

Step 2: Solubilization and Activation (Wet Phase)
  • Transfer the sealed weighing vessel to a certified chemical fume hood.

  • Upgrade to Phase 2 PPE (Butyl gloves, safety glasses, chemical apron).

  • Dissolve the powder in anhydrous DMF or NMP. Note: Fmoc-protected amino acids exhibit excellent solubility in these solvents, which is critical for high-concentration coupling reactions[].

  • Add coupling reagents (e.g., DIC/HOBt or HATU/DIPEA). Protect the solution from prolonged light exposure by wrapping the reaction flask in aluminum foil or using amber glassware to prevent premature Fmoc degradation[].

Step 3: SPPS Coupling and Deprotection
  • Introduce the activated amino acid solution to the resin-bound peptide.

  • Following successful coupling, the Fmoc group must be removed using a secondary amine, typically 20% piperidine in DMF[3].

  • Mechanistic Warning: This β-elimination reaction generates dibenzofulvene (DBF), a highly reactive and potentially toxic byproduct[4]. Ensure the fume hood sash is properly positioned, as piperidine vapors are toxic, highly odorous, and DBF must be scavenged efficiently.

Step 4: Resin Cleavage
  • Upon completion of the peptide sequence, cleave the peptide from the solid support using a Trifluoroacetic acid (TFA) cocktail[3].

  • Upgrade to Phase 3 PPE (Neoprene gloves, face shield) due to the severe corrosive nature and high vapor pressure of TFA.

Workflow Visualization

SPPS_Workflow Weighing 1. Weighing & Dispensing (Dry Powder) Solubilization 2. Solubilization (DMF / NMP) Weighing->Solubilization Transfer to Fume Hood Coupling 3. SPPS Coupling (DIC / HOBt) Solubilization->Coupling Activated Solution Deprotection 4. Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Wash & Cleave Waste 5. Waste Segregation & Disposal Deprotection->Waste Collect Effluent PPE_Dry PPE: N95 Mask, Nitrile Gloves, Safety Goggles, Anti-static Tools PPE_Dry->Weighing PPE_Wet PPE: Fume Hood, Butyl Gloves, Safety Glasses, Apron PPE_Wet->Solubilization PPE_Wet->Coupling PPE_Wet->Deprotection

Caption: Operational workflow for Fmoc-allo-O-methyl-D-Thr handling, mapping specific PPE to each phase.

Spill Management & Disposal Plan

Immediate response protocols must be dictated by the physical state of the spill.

Dry Powder Spill (Fmoc-allo-O-methyl-D-Thr alone):

  • Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust[2].

  • Don an N95/P100 respirator and nitrile gloves.

  • DO NOT use dry sweeping or compressed air. Use a HEPA-filtered vacuum or gently cover the spill with wet paper towels to suppress dust formation[2].

  • Scoop the dampened material into a sealable, labeled hazardous waste container. Wash the area thoroughly with soap and water[2].

Wet Spill (Dissolved in DMF/Piperidine/TFA):

  • Lower the fume hood sash and alert laboratory personnel.

  • For DMF/Piperidine: Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • For TFA: Neutralize the acid carefully with sodium bicarbonate powder before applying absorbent material.

  • Sweep the absorbed mixture into a compatible, vented chemical waste container.

Waste Segregation Rules:

  • Solid Waste: Contaminated spatulas, weighing boats, and dry sweepings must go into solid hazardous waste.

  • Non-Halogenated Liquid Waste: DMF, NMP, and piperidine effluents containing unreacted Fmoc-allo-O-methyl-D-Thr and DBF byproducts.

  • Halogenated Liquid Waste: If Dichloromethane (DCM) or TFA is used in the washing or cleavage steps, the resulting effluent MUST be segregated into halogenated waste to prevent dangerous exothermic reactions and comply with environmental disposal regulations.

References

  • Google Patents. "US20120157563A1 - Water soluble solid phase peptide synthesis.

Sources

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